Depramine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-13H,7,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBYHZACPPSJKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58262-51-4 (hydrochloride), 72629-48-2 (fumarate[1:1]) | |
| Record name | Depramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90184388 | |
| Record name | Depramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-54-8 | |
| Record name | Depramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Depramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Depramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77C3T28736 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dawn of a New Era in Antidepressant Therapy: An In-depth Technical Guide to the Early Research on Desipramine's Antidepressant Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research into the antidepressant effects of desipramine, a cornerstone in the development of modern pharmacotherapy for depression. Emerging from the shadow of its parent compound, imipramine, desipramine's unique pharmacological profile as a potent and relatively selective norepinephrine reuptake inhibitor marked a significant advancement in the understanding and treatment of depressive disorders. This document delves into the core quantitative data from early clinical and preclinical studies, details the pioneering experimental methodologies of the era, and visually reconstructs the initial hypotheses of its mechanism of action.
Core Quantitative Data from Early Investigations
The initial clinical evaluations of desipramine in the 1960s and early 1970s laid the groundwork for its therapeutic use. These studies, though lacking the rigorous design of modern clinical trials, provided the first quantitative evidence of its efficacy.
Early Clinical Trial Efficacy
A pivotal 1970 double-blind, placebo-controlled study published in the American Journal of Psychiatry involving 74 newly hospitalized patients demonstrated the superiority of desipramine over placebo in individuals diagnosed with endogenous depression, with significant improvements observed as early as the fifth day of treatment.[1][2] In contrast, no significant difference was noted in patients with neurotic (reactive) depression.[1] Another key study from 1980 focusing on endogenomorphically depressed patients reported a remarkable 85.2% response rate in the 27 patients who completed at least four weeks of treatment.[3]
| Early Clinical Trial Data Summary | |
| Study (Year) | Lapolla & Jones (1970)[1][2] |
| Patient Population | 74 newly hospitalized depressed patients |
| Diagnosis | Endogenous and Neurotic (Reactive) Depression |
| Dosage | Not specified in abstract |
| Efficacy | Superior to placebo in endogenous depression[1] |
| Response Time | As early as 5 days in endogenous depression[1] |
| Study (Year) | Unnamed (1980)[3] |
| Patient Population | 34 endogenomorphically depressed patients |
| Diagnosis | Endogenomorphic Depression |
| Dosage | Mean maximum daily dose of 283 mg (range 100-400 mg/day)[3] |
| Efficacy | 85.2% response rate (23 out of 27 completers)[3] |
Dose-Response and Therapeutic Plasma Concentrations
Preclinical Receptor Binding Affinities
The selectivity of desipramine for the norepinephrine transporter (NET) was a key discovery in early preclinical research. While precise Ki values from the earliest studies are difficult to pinpoint, the relative potency was established, showing a much higher affinity for NET compared to the serotonin transporter (SERT). This differentiated it from its parent compound, imipramine.
Foundational Experimental Protocols
The methodologies employed in the early research of desipramine, while less sophisticated than today's standards, were instrumental in elucidating its mechanism of action.
Early Clinical Trial Methodology
The clinical trials of the 1960s and 1970s often relied on observational data and less standardized diagnostic criteria than the DSM (Diagnostic and Statistical Manual of Mental Disorders) used today. The distinction between "endogenous" and "neurotic" or "reactive" depression was a common diagnostic practice. Roland Kuhn's pioneering work with imipramine in the late 1950s, which heavily influenced the study of desipramine, utilized an open-minded, exploratory, and comprehensive clinical observation approach.[5][6] This involved detailed case histories and observations of patient behavior and mood changes in a hospital setting.[5][6]
Norepinephrine Reuptake Inhibition Assays
The groundbreaking work of Julius Axelrod and his colleagues in the early 1960s was crucial in demonstrating that desipramine's mechanism of action involved the blockade of norepinephrine reuptake. A typical early experimental protocol to demonstrate this involved:
-
Preparation of Brain Tissue: Homogenates of brain tissue, often from rats, were prepared to isolate nerve endings (synaptosomes).
-
Radiolabeling: A radiolabeled version of norepinephrine (e.g., ³H-norepinephrine) was synthesized.
-
Incubation: The brain tissue homogenate was incubated with the radiolabeled norepinephrine in the presence and absence of desipramine.
-
Separation and Measurement: The nerve endings were then separated from the incubation medium, and the amount of radioactivity taken up by the tissue was measured.
-
Analysis: A reduction in the uptake of radiolabeled norepinephrine in the presence of desipramine indicated that the drug was blocking the reuptake mechanism.
Animal Models of Depression
Early preclinical studies utilized various animal models to screen for antidepressant activity. One of the most common was the Forced Swim Test (or Porsolt's behavioral despair test) . The protocol generally involved:
-
Acclimatization: Rats or mice were placed in a cylinder of water from which they could not escape.
-
Pre-test Session: An initial period of swimming was followed by the adoption of an immobile posture, taken as a sign of "behavioral despair."
-
Drug Administration: Animals were then treated with desipramine or a placebo.
-
Test Session: In a subsequent session, the duration of immobility was measured. A significant reduction in immobility time in the desipramine-treated group was interpreted as an antidepressant-like effect.
Another important preclinical model was the 6-hydroxydopamine (6-OHDA) lesion model . This was used to study the role of the noradrenergic system in the effects of desipramine. The protocol involved the targeted destruction of norepinephrine neurons in the brain, allowing researchers to investigate how desipramine's effects were altered in the absence of a functioning noradrenergic system.[7]
Visualizing Early Mechanistic Hypotheses
The initial understanding of desipramine's action was centered on its ability to increase the availability of norepinephrine in the synapse. The following diagrams, rendered in DOT language, illustrate these early concepts.
The early research on desipramine was a critical step in the evolution of psychopharmacology. It not only provided a valuable therapeutic agent but also deepened the scientific community's understanding of the neurobiology of depression, paving the way for the development of more targeted and refined antidepressant medications. This guide serves as a testament to the pioneering work that continues to influence the field of drug development for mental health disorders.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Placebo-control evaluation of desipramine in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized placebo-controlled trial of desipramine, cognitive behavioral therapy, and active placebo therapy for low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. The clinical discovery of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Behavioral and neurochemical interactions of the tricyclic antidepressant drug desipramine with L-DOPA in 6-OHDA-lesioned rats. Implications for motor and psychiatric functions in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of Desipramine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the primary chemical synthesis pathway for Desipramine Hydrochloride, a tricyclic antidepressant. The synthesis is a multi-step process beginning with common starting materials and involving the formation of a key tricyclic intermediate, followed by side-chain alkylation and final salt formation. This guide includes detailed experimental protocols for key reactions, a summary of quantitative data, and process visualizations to facilitate a deeper understanding of the synthetic route.
Overview of the Synthetic Pathway
The synthesis of Desipramine Hydrochloride can be logically divided into three main stages:
-
Synthesis of the Iminodibenzyl Core: The construction of the fundamental 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl) ring system. This is the most complex part of the synthesis, typically starting from o-nitrotoluene.
-
N-Alkylation: The attachment of the 3-(methylamino)propyl side chain to the nitrogen atom of the iminodibenzyl core to form the Desipramine free base.
-
Salt Formation: The conversion of the Desipramine base into its stable and water-soluble hydrochloride salt.
The overall logical flow of the synthesis is depicted below.
Stage 1: Synthesis of Iminodibenzyl
The most established industrial route to the key intermediate, iminodibenzyl, begins with o-nitrotoluene.[1][2]
Step 1.1: Oxidative Coupling of o-Nitrotoluene
The synthesis initiates with the oxidative coupling of two molecules of o-nitrotoluene under basic conditions to form 2,2'-dinitrobibenzyl. While older methods reported modest yields, recent optimizations have significantly improved the efficiency of this step.[2]
-
Reaction: 2-(o-nitrotoluene) → 2,2'-Dinitrobibenzyl
-
Reagents: Potassium tert-butoxide (t-BuOK), Bromine (Br₂)
-
Solvent: Tetrahydrofuran (THF)
Step 1.2: Reduction of 2,2'-Dinitrobibenzyl
The nitro groups of 2,2'-dinitrobibenzyl are reduced to primary amines to yield 2,2'-diaminobibenzyl. This is typically achieved through catalytic hydrogenation.[1]
-
Reaction: 2,2'-Dinitrobibenzyl → 2,2'-Diaminobibenzyl
-
Catalyst: Raney Nickel or Palladium on Carbon (Pd/C)
-
Solvent: Methanol or Ethanol
Step 1.3: Cyclization of 2,2'-Diaminobibenzyl
The final step in forming the core is the high-temperature, acid-catalyzed intramolecular cyclization of 2,2'-diaminobibenzyl, which releases ammonia and forms the tricyclic iminodibenzyl structure.[1][3]
-
Reaction: 2,2'-Diaminobibenzyl → Iminodibenzyl + NH₃
-
Catalyst/Medium: Polyphosphoric Acid (PPA) or Phosphoric Acid (H₃PO₄)
-
Conditions: High temperature (e.g., 260-300°C)
The pathway for the synthesis of the iminodibenzyl intermediate is visualized below.
Stage 2 & 3: N-Alkylation and Salt Formation
With the core iminodibenzyl structure synthesized, the focus shifts to attaching the pharmacologically active side chain.
Step 2.1: N-Alkylation of Iminodibenzyl
Iminodibenzyl is alkylated on the nitrogen atom using a suitable 3-carbon chain with a terminal secondary amine. This reaction is typically performed in the presence of a strong base to deprotonate the iminodibenzyl nitrogen, making it a potent nucleophile. The synthesis is analogous to that of its parent compound, Imipramine.[4]
-
Reaction: Iminodibenzyl + 3-(Methylamino)propyl chloride → Desipramine
-
Base: Sodium amide (NaNH₂)
-
Solvent: Anhydrous organic solvent (e.g., Toluene)
Step 3.1: Formation of Desipramine Hydrochloride
The final step is the conversion of the oily or solid Desipramine free base into its crystalline, stable, and water-soluble hydrochloride salt. This is a standard acid-base reaction.[5]
-
Reaction: Desipramine (base) + Hydrochloric Acid → Desipramine Hydrochloride
-
Method: The Desipramine base is dissolved in a suitable solvent (e.g., ether, isopropanol), and hydrogen chloride gas or a solution of HCl in a solvent is added to precipitate the salt.
The final steps of the synthesis are illustrated below.
Quantitative Data Summary
The following table summarizes reported yields and purity for the key steps in the synthesis of Desipramine Hydrochloride. Data is compiled from various sources, primarily patent literature, which often reflects optimized industrial processes.
| Step | Reactant(s) | Product | Catalyst/Reagent | Yield / Purity | Reference(s) |
| Oxidative Coupling | o-Nitrotoluene | 2,2'-Dinitrobibenzyl | t-BuOK, Br₂ | ~95% Yield | [2] |
| Reduction | 2,2'-Dinitrobibenzyl | 2,2'-Diaminobibenzyl | Pd/C or Raney Ni | High Yield (part of 88-92% overall) | [1] |
| Cyclization | 2,2'-Diaminobibenzyl | Iminodibenzyl | Polyphosphoric Acid | >99% Purity, 88-92% overall yield for the 2 steps | [1][3] |
| N-Alkylation | Iminodibenzyl | Desipramine | NaNH₂ | Not specified, but generally high | [4] |
| Salt Formation | Desipramine (Base) | Desipramine Hydrochloride | HCl | Near-quantitative | [5] |
Detailed Experimental Protocols
The following protocols are representative methodologies for the key transformations in the synthesis of Desipramine Hydrochloride, based on published procedures.[1][3]
Protocol 1: Synthesis of Iminodibenzyl from 2,2'-Diaminobibenzyl
-
Apparatus: A high-temperature reaction kettle equipped with a mechanical stirrer, thermometer, and a condenser for the removal of ammonia is charged with 2,2'-diaminobibenzyl and polyphosphoric acid (PPA). A typical weight ratio is 1 part 2,2'-diaminobibenzyl to 1.4 parts PPA.[1]
-
Reaction: The mixture is heated with stirring to approximately 280°C. The reaction is maintained at this temperature for 5 hours, during which ammonia gas evolves.
-
Workup: The reaction mixture is cooled to 100°C. Water is carefully added to the viscous mixture to dissolve the PPA. The mixture is washed with water until the aqueous layer is nearly neutral (pH 6-7).
-
Isolation: The layers are separated. The upper organic layer, containing the crude iminodibenzyl, is dissolved in a suitable organic solvent such as toluene.
-
Purification: The toluene solution is cooled to induce crystallization. The resulting crystals are collected by centrifugation or filtration and dried to yield pure iminodibenzyl.[1] An alternative purification involves reduced pressure distillation to yield a product with >99% purity.[3][6]
Protocol 2: N-Alkylation of Iminodibenzyl and Conversion to Hydrochloride Salt
-
Apparatus: A three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel is charged with sodium amide in anhydrous toluene.
-
Deprotonation: A solution of iminodibenzyl in anhydrous toluene is added dropwise to the sodium amide suspension. The mixture is heated to reflux for several hours to ensure complete formation of the sodium salt of iminodibenzyl.
-
Alkylation: A solution of 3-(methylamino)propyl chloride in anhydrous toluene is added dropwise to the reaction mixture. The reaction is maintained at reflux until completion (monitored by TLC or GLC).
-
Workup: The mixture is cooled to room temperature, and water is carefully added to quench the excess sodium amide and dissolve the sodium chloride byproduct. The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate).
-
Isolation of Free Base: The solvent is removed under reduced pressure to yield crude Desipramine as an oil or solid.
-
Hydrochloride Formation: The crude Desipramine base is dissolved in anhydrous ether or isopropanol. Dry hydrogen chloride gas is bubbled through the solution, or a solution of HCl in an appropriate solvent is added, until precipitation is complete.
-
Purification: The precipitated Desipramine Hydrochloride is collected by filtration, washed with cold anhydrous ether, and dried under vacuum to yield the final product as a white to off-white crystalline solid.[5] Recrystallization from a suitable solvent like methanol-ether may be performed for further purification.[7]
References
- 1. CN111253312A - Synthesis method of iminodibenzyl - Google Patents [patents.google.com]
- 2. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 3. CN102391182A - Method for preparing iminodibenzyl - Google Patents [patents.google.com]
- 4. IMIPRAMINE synthesis - chemicalbook [chemicalbook.com]
- 5. DESIPRAMINE HYDROCHLORIDE CAS#: 58-28-6 [m.chemicalbook.com]
- 6. Method for preparing iminodibenzyl - Eureka | Patsnap [eureka.patsnap.com]
- 7. Desipramine [drugfuture.com]
In-Vitro Effects of Desipramine on Neuronal Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of in-vitro studies investigating the effects of the tricyclic antidepressant desipramine on various neuronal cell lines. It details the molecular mechanisms, summarizes quantitative data, outlines experimental protocols, and visualizes key signaling pathways.
Desipramine's Effects on Neuronal Cell Viability and Apoptosis
Desipramine exhibits a dual role in neuronal cell fate, promoting survival in some contexts while inducing apoptosis in others, particularly in cancer cell lines. Its effects are highly dependent on the cell type, drug concentration, and the presence of cellular stressors.
In models of neurotoxicity, desipramine often demonstrates neuroprotective properties. For instance, in primary cortical neurons subjected to oxygen-glucose deprivation (OGD), low concentrations of desipramine significantly increased cell viability and reduced the number of apoptotic cells[1]. Similarly, in PC12 cells, desipramine was found to antagonize apoptosis induced by corticosterone, a mechanism potentially related to its antidepressant effects[2]. However, in human SH-SY5Y neuroblastoma cells, desipramine has been reported to induce cell death that is distinct from classical apoptosis[3][4]. In glioma cells, desipramine actively promotes apoptosis through specific stress pathways[5].
Table 1: Quantitative Effects of Desipramine on Cell Viability and Apoptosis
| Cell Line | Condition | Desipramine Concentration | Observed Effect | Reference |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) - 6h | 0.1 µM | 32% increase in cell viability | [1] |
| Primary Cortical Neurons | OGD - 24h | 0.1 µM & 1 µM | ~17% increase in cell viability | [1] |
| Primary Cortical Neurons | OGD - 24h | 0.1 µM | ~50% reduction in apoptotic cells | [1] |
| PC12 Cells | Corticosterone (10 µM) Induced Apoptosis | 1 µM & 5 µM | Marked decrease in apoptosis percentage | [2] |
| Mes23.5 Dopaminergic Cells | Rotenone/6-OHDA Induced Neurotoxicity | Up to 20 µM | Protection against neuronal death | [6] |
| Rat C6 Glioma Cells | Standard Culture | Not Specified | Induction of apoptosis | [5] |
Molecular Mechanisms and Signaling Pathways
Desipramine modulates several key signaling pathways to exert its effects. The primary mechanisms identified in-vitro include the induction of antioxidant enzymes through the ERK/JNK and Nrf2 pathways and the initiation of apoptosis via endoplasmic reticulum (ER) stress.
Neuroprotection via Nrf2/HO-1 Pathway
In dopaminergic Mes23.5 neurons, desipramine provides neuroprotection by inducing the expression of Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme[6]. This induction is mediated by the activation of ERK and JNK signaling pathways, which leads to the nuclear translocation of the transcription factor Nrf2[6]. Once in the nucleus, Nrf2 binds to DNA and enhances HO-1 expression, thereby protecting the cells from oxidative damage[6].
Apoptosis Induction via ER Stress Pathway
In contrast to its neuroprotective role, desipramine can induce apoptosis in cancer cell lines such as rat C6 glioma cells[5]. This process is initiated by inducing stress in the endoplasmic reticulum (ER). ER stress leads to the significant upregulation of the transcription factor CHOP (also known as GADD153)[5]. Elevated CHOP expression, in turn, activates the caspase cascade, specifically caspase-9 and caspase-3, culminating in apoptotic cell death[5].
Table 2: Desipramine's Effect on Key Signaling Proteins
| Cell Line | Protein | Desipramine Concentration | Regulation | Reference |
| Mes23.5 | HO-1 | Concentration-dependent | Upregulation | [6] |
| Mes23.5 | Nrf2 (Nuclear) | 20 µM | Increased Accumulation | [6][7] |
| Primary Cortical Neurons | Bcl-2 | 0.1 µM - 10 µM (24h) | Tendency towards increase | [1] |
| Rat C6 Glioma | CHOP/GADD153 | Not Specified | Significant Elevation | [5] |
| Rat C6 Glioma | Caspase-9 | Not Specified | Activation | [5] |
| Rat C6 Glioma | Caspase-3 | Not Specified | Activation | [5] |
Experimental Protocols
Reproducibility of in-vitro studies relies on detailed and consistent methodologies. Below are summarized protocols for key experiments cited in the literature.
General Cell Culture and Drug Treatment
-
Cell Lines: Mes23.5 dopaminergic neurons, PC12 cells, SH-SY5Y neuroblastoma cells, and primary cortical neurons are commonly used.
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), horse serum, and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2. For primary cultures, anti-mitotic agents like 5-fluoro-2′-deoxyuridine may be added to reduce the growth of non-neuronal cells[8].
-
Desipramine Preparation: Desipramine hydrochloride is dissolved in water or a suitable solvent to create a stock solution (e.g., 10 mM) which is then diluted to the final desired concentrations in the culture medium immediately before use[8].
Cell Viability Assays (e.g., MTT Assay)
-
Plating: Seed cells in 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight[9].
-
Treatment: Expose cells to various concentrations of desipramine for the desired duration (e.g., 6, 12, or 24 hours)[1].
-
MTT Addition: Add MTT reagent to each well and incubate for a period that allows for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells[1].
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with PBS and lyse them on ice using a radioimmunoprecipitation assay (RIPA) buffer[6].
-
Nuclear/Cytosolic Fractionation (Optional): To analyze protein translocation, suspend cells in a hypotonic buffer, vortex, and centrifuge to separate the cytosolic supernatant from the nuclear pellet[6].
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific to the target proteins (e.g., HO-1, Nrf2, CHOP, caspases) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry is used for quantification[6].
Apoptosis Detection (e.g., Hoechst Staining)
-
Treatment: Culture cells on coverslips and treat with desipramine as required.
-
Fixation: Fix the cells with a solution like 4% paraformaldehyde.
-
Staining: Stain the cells with Hoechst 33258 dye, which binds to DNA.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells are identified by condensed, fragmented, and brightly stained nuclei compared to the uniform, faint staining of normal nuclei[1].
-
Quantification: The percentage of apoptotic cells is determined by counting the number of apoptotic nuclei relative to the total number of cells in several random fields[1].
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Desipramine antagonized corticosterone-induced apoptosis in cultured PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Desipramine induces apoptosis in rat glioma cells via endoplasmic reticulum stress-dependent CHOP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desipramine Protects Neuronal Cell Death and Induces Heme Oxygenase-1 Expression in Mes23.5 Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Antidepressant Desipramine Is an Arrestin-biased Ligand at the α2A-Adrenergic Receptor Driving Receptor Down-regulation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Desipramine: A Technical Guide
A Serendipitous Journey from Antihistamines to Antidepressants
The story of desipramine is intrinsically linked to the pioneering era of psychopharmacology and the development of the first tricyclic antidepressants (TCAs). Its journey began not with a targeted search for an antidepressant, but through the chemical modification of phenothiazines, a class of compounds initially investigated for their antihistaminic and sedative properties.
The parent compound, imipramine, was synthesized by the Swiss pharmaceutical company Geigy in the late 1940s. Initially shelved, it was later re-examined for potential antipsychotic effects in the wake of chlorpromazine's success. In 1955, Swiss psychiatrist Dr. Roland Kuhn administered imipramine to patients with schizophrenia, observing minimal impact on psychosis. However, in a landmark instance of clinical serendipity, he noted a significant mood-elevating effect in patients with endogenous depression. This discovery, published in 1957, marked the advent of the first TCA and a turning point in the treatment of depression.
Further research into the metabolism of imipramine revealed that its primary active metabolite was a demethylated form, which was subsequently named desipramine. Desipramine itself was introduced for the treatment of depression in 1964. It was found to have a distinct pharmacological profile from its parent compound, exhibiting a more selective and potent inhibition of norepinephrine reuptake.
Elucidating the Mechanism of Action: From Reuptake Inhibition to Receptor Modulation
The development of desipramine and other TCAs was instrumental in the formulation of the monoamine hypothesis of depression, which posits that a deficiency in certain neurotransmitters, such as norepinephrine and serotonin, contributes to depressive symptoms.
Norepinephrine Reuptake Inhibition
Early pharmacological studies revealed that desipramine's primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET). By blocking the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, desipramine increases the concentration and prolongs the action of this neurotransmitter at the postsynaptic receptor. This enhancement of noradrenergic neurotransmission is believed to be the principal driver of its antidepressant effects.
Receptor Binding Profile
Desipramine's interaction with various neurotransmitter receptors contributes to both its therapeutic effects and its side-effect profile. The following table summarizes the binding affinities (Ki) of desipramine for key transporters and receptors. A lower Ki value indicates a higher binding affinity.
| Transporter/Receptor | Binding Affinity (Ki, nM) |
| Norepinephrine Transporter (NET) | 0.4 - 4.2 |
| Serotonin Transporter (SERT) | 36 - 163 |
| Histamine H1 Receptor | 10 - 31 |
| Muscarinic Acetylcholine Receptors | 37 - 100 |
| Alpha-1 Adrenergic Receptor | 13 - 23 |
| Alpha-2 Adrenergic Receptor | 1,379 |
Data compiled from multiple sources.
As the table indicates, desipramine is highly potent at the norepinephrine transporter. Its affinity for the serotonin transporter is significantly lower, making it one of the more selective noradrenergic TCAs. Its antagonist activity at histamine H1, muscarinic acetylcholine, and alpha-1 adrenergic receptors is responsible for common TCA side effects such as sedation, dry mouth, constipation, and orthostatic hypotension.
Preclinical and Clinical Development
The efficacy of desipramine as an antidepressant was established through a series of preclinical and clinical studies.
Preclinical Evaluation
Animal models of depression were crucial in the early assessment of desipramine's antidepressant-like activity. Two commonly used models are the Forced Swim Test and the Chronic Unpredictable Mild Stress model.
The Forced Swim Test (FST) is a behavioral despair model used to screen for antidepressant efficacy.
-
Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test (Day 1): Rats are individually placed in the cylinder for a 15-minute session. This initial exposure induces a state of immobility on subsequent exposures.
-
Test (Day 2): 24 hours after the pre-test, rats are administered desipramine or a vehicle control. After a specified pre-treatment time (e.g., 60 minutes), they are placed back in the swim cylinder for a 5-minute test session.
-
-
Data Analysis: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded and analyzed. A significant decrease in immobility time in the desipramine-treated group compared to the control group is indicative of an antidepressant-like effect.
The Chronic Unpredictable Mild Stress (CUMS) model aims to induce a state of anhedonia, a core symptom of depression, by exposing animals to a series of mild, unpredictable stressors over several weeks.
-
Housing: Animals are individually housed.
-
Stress Regimen: For a period of 4-8 weeks, animals are subjected to a varying schedule of mild stressors. Examples of stressors include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Wet bedding
-
Reversal of the light/dark cycle
-
Food or water deprivation
-
Forced swimming in cool water
-
-
Behavioral Assessment: The primary outcome measure is typically a sucrose preference test to assess anhedonia. A decrease in the consumption of a sweetened solution in the CUMS group compared to a non-stressed control group indicates a depressive-like state.
-
Drug Administration: Following the stress period, animals are treated with desipramine or a vehicle, and the sucrose preference test is repeated to assess the reversal of anhedonic behavior.
Clinical Trials
Early clinical trials with desipramine focused on establishing its efficacy and safety in patients with depression. These trials were often open-label or compared desipramine to its parent compound, imipramine, or a placebo.
A typical early clinical trial design would involve:
-
Patient Population: Adult patients diagnosed with major depressive disorder based on the prevailing diagnostic criteria of the time.
-
Study Design: A randomized, double-blind, placebo-controlled or active-comparator (e.g., imipramine) trial.
-
Treatment: Patients would receive a fixed or flexible dose of desipramine (e.g., 100-200 mg/day) or the comparator drug for a period of several weeks (typically 6-8 weeks).
-
Outcome Measures: The primary efficacy endpoint would be the change from baseline in a standardized depression rating scale, such as the Hamilton Depression Rating Scale (HDRS). Secondary outcomes would include measures of anxiety, global improvement, and adverse events.
-
Data Analysis: Statistical analysis would be performed to compare the change in depression scores between the treatment groups.
These early trials demonstrated that desipramine was a safe and effective treatment for major depression.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of desipramine is crucial for its safe and effective clinical use.
| Pharmacokinetic Parameter | Value |
| Bioavailability | 33-50% |
| Time to Peak Plasma Concentration | 2-6 hours |
| Volume of Distribution | 10-50 L/kg |
| Protein Binding | 73-92% |
| Elimination Half-life | 12-24 hours |
| Primary Route of Metabolism | Hepatic (CYP2D6) |
| Major Active Metabolite | 2-hydroxydesipramine |
| Primary Route of Excretion | Renal |
Data compiled from multiple sources.
Desipramine is well-absorbed orally but undergoes significant first-pass metabolism in the liver. It is primarily metabolized by the cytochrome P450 enzyme CYP2D6 to its major active metabolite, 2-hydroxydesipramine. This metabolite also possesses antidepressant activity. The genetic polymorphism of CYP2D6 leads to significant inter-individual variability in desipramine plasma concentrations, necessitating therapeutic drug monitoring in some patients.
Signaling Pathways and Long-Term Effects
The acute effect of desipramine is the inhibition of norepinephrine reuptake. However, the therapeutic effects of antidepressants typically take several weeks to manifest, suggesting that longer-term neuroadaptive changes are involved.
Beta-Adrenergic Receptor Desensitization
Chronic administration of desipramine leads to a downregulation and desensitization of post-synaptic beta-adrenergic receptors. This is thought to be a homeostatic response to the increased synaptic availability of norepinephrine.
Caption: Downregulation of β-Adrenergic Receptors with Chronic Desipramine.
Serotonergic Receptor Sensitization
While desipramine has a lower affinity for the serotonin transporter, chronic treatment can lead to a sensitization of post-synaptic serotonin receptors, particularly 5-HT2A receptors. The exact mechanism is not fully elucidated but may involve indirect modulation of the serotonergic system through its effects on noradrenergic pathways. This sensitization may contribute to the overall antidepressant effect.
Caption: Sensitization of 5-HT2A Receptors with Chronic Desipramine.
ERK1/2 Signaling Pathway
More recent research has shown that desipramine can selectively potentiate norepinephrine-elicited ERK1/2 (extracellular signal-regulated kinase) activation through the α2A adrenergic receptor. This suggests a more complex modulatory role for desipramine beyond simple reuptake inhibition and may contribute to its therapeutic effects on neuronal plasticity and survival.
Caption: Desipramine's Potentiation of Norepinephrine-Elicited ERK1/2 Signaling.
Conclusion
The discovery and development of desipramine represent a pivotal chapter in the history of psychopharmacology. From its origins as a metabolite of the first tricyclic antidepressant to its characterization as a selective norepinephrine reuptake inhibitor, desipramine has not only provided a valuable therapeutic option for depression but has also been instrumental in advancing our understanding of the neurobiology of mood disorders. Its complex pharmacology, involving both acute reuptake inhibition and long-term receptor and signaling pathway modulation, continues to be an area of active research, offering insights that may guide the development of future antidepressant therapies.
An In-depth Technical Guide to the Molecular Structure and Properties of Desipramine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tricyclic antidepressant desipramine, focusing on its molecular structure, physicochemical characteristics, and pharmacological profile. The information is intended to support research and development efforts by providing detailed data and methodologies in a structured format.
Molecular Structure and Identity
Desipramine is a secondary amine tricyclic antidepressant (TCA) belonging to the dibenzazepine class of compounds.[1][2] It is the primary active metabolite of the tertiary amine TCA, imipramine.[3] The core structure consists of a three-ring dibenzazepine system with a propyl(methyl)amine side chain attached to the central nitrogen atom.[1]
| Identifier | Value |
| IUPAC Name | 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine[1] |
| Chemical Formula | C₁₈H₂₂N₂[1] |
| Molecular Weight | 266.38 g/mol [4] |
| CAS Number | 50-47-5 (free base)[1] |
| Drug Class | Tricyclic Antidepressant (TCA)[2] |
Physicochemical Properties
Desipramine is typically used as its hydrochloride salt, which is a white to off-white crystalline powder that is readily soluble in water and alcohol.[5] A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Melting Point (HCl salt) | 215-216 °C | [4] |
| pKa | 10.4 | [3] |
| logP | 4.90 | [3] |
| Water Solubility | 58.6 mg/L (at 24 °C) | [3] |
Pharmacological Properties
The pharmacological activity of desipramine is complex, involving high-affinity interaction with monoamine transporters and lower-affinity binding to various other neuroreceptors.
Pharmacodynamics
The primary mechanism of action of desipramine is the potent and relatively selective inhibition of the norepinephrine transporter (NET).[1][6] This blockade of norepinephrine reuptake from the synaptic cleft leads to an increased concentration and prolonged activity of norepinephrine at the synapse, which is believed to be the principal driver of its antidepressant effects.[3][7] Compared to other TCAs, desipramine is considered the most selective for the NET.[1]
While its primary target is NET, desipramine also exhibits weaker inhibition of the serotonin transporter (SERT) and acts as an antagonist at several other receptors, including α1-adrenergic, histamine H1, and muscarinic acetylcholine receptors.[1][8] This "off-target" activity contributes to its side-effect profile, which includes hypotension, sedation, and anticholinergic effects like dry mouth and constipation.[3][9] However, its antihistamine and anticholinergic effects are among the weakest of the TCAs.[1] Chronic administration leads to adaptive changes in the brain, including the downregulation of β-adrenergic receptors.[2][3]
The binding affinities (Ki) of desipramine for its primary targets and various other receptors are summarized in the table below.
| Target | Binding Affinity (Ki, nM) | Pharmacological Action |
| Norepinephrine Transporter (NET) | 0.49 - 4.0 | Inhibitor[1][3] |
| Serotonin Transporter (SERT) | 23 - 102 | Inhibitor[1] |
| Histamine H1 Receptor | 10 - 110 | Antagonist[1][3] |
| α1-Adrenergic Receptor | 13 - 61 | Antagonist[1][3] |
| Muscarinic Acetylcholine Receptors (M1-M5) | 86 - 220 | Antagonist[1][3] |
| Dopamine D2 Receptor | >10,000 | Binder[3] |
Pharmacokinetics
Desipramine is well-absorbed after oral administration, though it undergoes extensive first-pass metabolism.[3] The pharmacokinetic profile can vary significantly between individuals, largely due to genetic polymorphisms in metabolizing enzymes.[10]
| Parameter | Value |
| Bioavailability | 60-70%[1] |
| Time to Peak Plasma Concentration (Tmax) | 4-6 hours[3] |
| Protein Binding | 73-92%[2][3] |
| Volume of Distribution (Vd) | 10-50 L/kg[11] |
| Elimination Half-life (t½) | 12-30 hours[1] |
| Metabolism | Hepatic, primarily via CYP2D6 (major) and CYP1A2 (minor)[3][12] |
| Major Active Metabolite | 2-hydroxydesipramine[3] |
| Route of Excretion | ~70% in urine (as metabolites)[3][13] |
Key Experimental Protocols
Norepinephrine Transporter (NET) Uptake Assay (Fluorescence-Based)
This protocol describes a method for quantifying the inhibitory activity of desipramine on the norepinephrine transporter in a cell-based, high-throughput format using a fluorescent substrate.
1. Objective: To determine the IC₅₀ value of desipramine for the inhibition of norepinephrine transporter (NET) uptake activity.
2. Materials & Reagents:
-
HEK293 cells stably expressing human NET (HEK-hNET).
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Poly-D-lysine coated 96-well or 384-well black, clear-bottom microplates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA.
-
Desipramine hydrochloride (test compound).
-
Known NET inhibitors (e.g., nisoxetine) for positive control.
-
Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent NET substrate and a masking dye).[14]
-
Fluorescence microplate reader with bottom-read capability.
3. Methodology:
-
Cell Plating:
-
Compound Preparation:
-
Prepare a stock solution of desipramine in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of desipramine in Assay Buffer to create a range of test concentrations (e.g., 10-point, 3-fold dilutions).
-
Prepare solutions for controls: Assay Buffer only (vehicle control, maximum uptake) and a saturating concentration of a known NET inhibitor (positive control, maximum inhibition).
-
-
Assay Procedure:
-
On the day of the assay, gently aspirate the culture medium from the cell plates.
-
Add the prepared compound dilutions and controls to the respective wells (e.g., 100 µL for 96-well plates).[14]
-
Incubate the plate for 10-15 minutes at 37°C to allow the compounds to interact with the transporters.[15]
-
Prepare the Dye Solution by reconstituting the fluorescent substrate/masking dye mix in Assay Buffer according to the manufacturer's protocol.[14]
-
Add the Dye Solution to all wells.[14]
-
-
Data Acquisition:
-
Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity in kinetic mode (e.g., readings every 1-2 minutes for 30 minutes) or as an endpoint reading after a 10-30 minute incubation.[14][15] The assay relies on the principle that the fluorescent substrate is taken up by the cells, while an external masking dye quenches the fluorescence of any substrate remaining outside the cells.[14]
-
-
Data Analysis:
-
For kinetic data, calculate the rate of uptake (slope of the fluorescence vs. time curve). For endpoint data, use the final fluorescence values.
-
Normalize the data: Set the average of the vehicle control as 100% activity and the average of the positive control as 0% activity.
-
Plot the percent inhibition against the logarithm of the desipramine concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to desipramine.
References
- 1. Desipramine - Wikipedia [en.wikipedia.org]
- 2. Desipramine | C18H22N2 | CID 2995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Desipramine [drugfuture.com]
- 5. scbt.com [scbt.com]
- 6. merckindex.rsc.org [merckindex.rsc.org]
- 7. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 11. Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. moleculardevices.com [moleculardevices.com]
- 15. moleculardevices.com [moleculardevices.com]
A Technical Guide to the Differential Affinity of Desipramine for Norepinephrine and Serotonin Transporters
Abstract: Desipramine is a tricyclic antidepressant (TCA) characterized by its potent and selective inhibition of the norepinephrine transporter (NET) over the serotonin transporter (SERT).[1][2] This document provides an in-depth technical overview of desipramine's binding affinities, the experimental protocols used to determine these affinities, and the resulting mechanism of action at the synapse. Quantitative data are presented to illustrate the significant selectivity for NET, and detailed methodologies for key assays are provided for research and drug development professionals.
Quantitative Binding and Potency Profile
Desipramine's therapeutic and side-effect profile is largely dictated by its interaction with monoamine transporters. Quantitative analysis consistently demonstrates a high affinity for the norepinephrine transporter (NET) and a substantially lower affinity for the serotonin transporter (SERT). This selectivity is a defining characteristic of desipramine among TCAs.[1]
The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the transporters in a binding assay. Functional potency is often measured by the half-maximal inhibitory concentration (IC50) in neurotransmitter uptake assays. A compilation of reported values for human transporters is summarized below.
Table 1: Desipramine Affinity (Ki) and Potency (IC50) at Human Monoamine Transporters
| Transporter | Affinity Metric | Value (nM) | Selectivity (SERT/NET) |
| Norepinephrine Transporter (NET) | Ki | 0.63 - 3.5[1] | ~47-58x |
| Norepinephrine Transporter (NET) | Ki | 3.5 | |
| Norepinephrine Transporter (NET) | IC50 | 4.2[3] | |
| Serotonin Transporter (SERT) | Ki | 17.6 - 163[1] | |
| Serotonin Transporter (SERT) | Ki | 163 | |
| Serotonin Transporter (SERT) | IC50 | 64[3] |
Note: Selectivity is calculated using the range of Ki values from the same study where available.
The data clearly indicate that desipramine is a potent NET inhibitor, with Ki values in the low nanomolar range. In contrast, its affinity for SERT is significantly lower, with Ki values that are approximately 50-fold higher or more.[1]
Experimental Protocols & Workflows
The determination of transporter affinity and potency relies on standardized in vitro assays. The two primary methods are competitive radioligand binding assays and neurotransmitter uptake inhibition assays.
Competitive Radioligand Binding Assay
This method quantifies the ability of a test compound (desipramine) to compete with a radiolabeled ligand that has a known high affinity for the target transporter. The displacement of the radioligand is proportional to the affinity of the test compound.
-
Membrane Preparation:
-
Homogenize frozen tissue (e.g., rat cerebral cortex) or transporter-expressing cells in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[4]
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[4]
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.[4]
-
Resuspend the final pellet in the assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Determine protein concentration via a BCA assay.[4]
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein), a fixed concentration of a suitable radioligand (e.g., ³H-nisoxetine for NET), and varying concentrations of desipramine.[4][5]
-
Total binding is determined in the absence of desipramine, while non-specific binding is measured in the presence of a high concentration of a known potent inhibitor.
-
Incubate the plate at 30°C for 60 minutes.[4]
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[4]
-
Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Dry the filters, add a scintillation cocktail, and measure the retained radioactivity using a scintillation counter.[4]
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to get specific binding at each desipramine concentration.
-
Plot the percent specific binding against the log concentration of desipramine to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Neurotransmitter Uptake Inhibition Assay
This functional assay measures how desipramine inhibits the primary biological function of NET and SERT: the transport of their respective neurotransmitters (norepinephrine and serotonin) into a cell. This can be done using radiolabeled neurotransmitters or specialized fluorescent dyes.
-
Cell Culture:
-
Assay Procedure:
-
Gently remove the culture medium and wash the cells once with a Krebs-Henseleit buffer (KHB) or Hanks' Balanced Salt Solution (HBSS).[6][8]
-
Add buffer containing various concentrations of desipramine to the wells and pre-incubate for 10-30 minutes at room temperature or 37°C.[6][8]
-
Initiate the uptake by adding a fluorescent substrate that acts as a mimic for monoamine neurotransmitters.[6][7] An external masking dye is often included to quench fluorescence from outside the cells.[7]
-
-
Detection:
-
Immediately place the plate into a bottom-read fluorescence plate reader.
-
Monitor the increase in intracellular fluorescence over time (e.g., for 30 minutes) in kinetic mode.[6]
-
-
Data Analysis:
-
The rate of uptake is determined from the slope of the kinetic fluorescence curve.
-
Plot the rate of uptake against the log concentration of desipramine to generate an inhibition curve and calculate the IC50 value, which represents the concentration of desipramine that inhibits 50% of the substrate uptake.
-
Synaptic Mechanism of Action
The profound difference in affinity for NET versus SERT directly translates to desipramine's mechanism of action at the neuronal synapse. By selectively binding to and blocking NET, desipramine prevents the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[2][9] This leads to a higher concentration and prolonged residence time of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[2][10] Its effect on the serotonin system is minimal at clinically relevant concentrations.
References
- 1. Desipramine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of desipramine treatment on stress-induced up-regulation of norepinephrine transporter expression in rat brains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medmedchem.com [medmedchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Initial Toxicity Studies of Desipramine in Animal Models
Abstract
This technical guide provides a comprehensive overview of the initial non-clinical toxicity studies of desipramine, a tricyclic antidepressant, in various animal models. The document synthesizes data from acute, sub-chronic, and chronic toxicity studies, as well as specialized investigations into reproductive and developmental toxicity, genotoxicity, and carcinogenicity. Detailed experimental protocols, quantitative data presented in tabular format, and visualizations of key pathways and workflows are included to offer a thorough resource for researchers and professionals in drug development and toxicology.
Introduction
Desipramine is a secondary amine tricyclic antidepressant (TCA), primarily known for its potent inhibition of norepinephrine reuptake.[1][2] It is the active metabolite of imipramine.[1] While effective in treating depression, its clinical use has been tempered by a significant side effect profile and the risk of toxicity in overdose.[2][3] Understanding its toxicological profile through animal studies is crucial for risk assessment and the development of safer therapeutic alternatives. This guide consolidates key findings from foundational animal toxicity studies.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. The median lethal dose (LD50), the dose at which 50% of the test animals die, is a primary endpoint of these studies.
Experimental Protocol: Acute Toxicity Testing
-
Animal Models: Typically, mice and rats are used, with studies sometimes including other species like dogs or rabbits.[4][5]
-
Administration Routes: Oral (p.o.), intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.) routes are commonly evaluated to mimic potential clinical and overdose scenarios.[5]
-
Methodology: Animals are divided into groups and administered single, escalating doses of desipramine. They are then observed for a set period (e.g., 24 hours to 14 days) for signs of toxicity and mortality. Endpoints include clinical signs (e.g., sedation, convulsions), body weight changes, and gross pathological findings at necropsy.[5] The LD50 is calculated from these mortality data.
Data Presentation: Acute Toxicity of Desipramine (LD50)
The following table summarizes the reported LD50 values for desipramine in various animal models.
| Species | Route of Administration | LD50 (mg/kg) | Additional Data (mg/kg) | Reference(s) |
| Mouse | Oral (p.o.) | ~300 - 500 | LD5: 325 | [4][5] |
| Rat | Oral (p.o.) | ~300 - 385 | LD5: 175 | [4][5] |
| Mouse | Intravenous (i.v.) | ~20 - 35 | LD5: 17 | [4][5] |
| Rat | Intravenous (i.v.) | ~20 | - | [4] |
| Dog | Intravenous (i.v.) | ~20 | - | [4] |
| Mouse | Intraperitoneal (i.p.) | 94 | LD5: 74 | [5] |
| Rat | Intraperitoneal (i.p.) | 48 | LD5: 24 | [5] |
| Mouse | Subcutaneous (s.c.) | 420 | LD5: 200 | [5] |
| Rat | Subcutaneous (s.c.) | 183 | LD5: 71 | [5] |
Visualization: Acute Toxicity Workflow```dot
Conclusion
Initial toxicity studies in animal models have characterized desipramine as a compound with a significant potential for toxicity, particularly in overdose. Key findings include dose-dependent multi-organ toxicity in repeated-dose studies, with the liver and kidneys being notable targets. T[4][5]he drug exhibits clear genotoxic potential in some assays and has been shown to promote carcinogenesis in a rat colon cancer model. R[6][7]eproductive studies indicate risks at maternally toxic doses. T[5]he mechanisms underlying this toxicity are multifaceted, involving its primary pharmacology, extensive off-target receptor binding, and a metabolic pathway susceptible to genetic polymorphism. This body of evidence underscores the importance of therapeutic drug monitoring and cautious use in clinical practice.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Desipramine - Wikipedia [en.wikipedia.org]
- 3. Desipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aapharma.ca [aapharma.ca]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Genotoxicity evaluation of five tricyclic antidepressants in the wing somatic mutation and recombination test in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement by the tricyclic antidepressant, desipramine, of experimental carcinogenesis in rat colon induced by azoxymethane - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Desipramine in Rodent Models of Depressive Behaviors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing desipramine, a tricyclic antidepressant, for studying depressive-like behaviors in rodent models. This document outlines the mechanism of action, detailed experimental protocols for key behavioral assays, and expected outcomes, facilitating the use of desipramine as a tool in preclinical depression research.
Mechanism of Action
Desipramine primarily functions by blocking the reuptake of norepinephrine and, to a lesser extent, serotonin from the synaptic cleft.[1][2][3][4][5] This inhibition leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.[3][4] Chronic administration of desipramine can also lead to adaptive changes in the brain, including the down-regulation of β-adrenergic receptors and sensitization of serotonergic receptors.[1] The overall increase in serotonergic and noradrenergic signaling is believed to contribute to its antidepressant effects.[1]
Experimental Protocols
Several well-validated behavioral paradigms are used to assess antidepressant-like activity in rodents. Desipramine has been shown to produce consistent effects in these tests.
Forced Swim Test (FST)
The FST is a widely used test to screen for antidepressant efficacy.[6][7][8][9][10][11] It is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressants, like desipramine, decrease the duration of immobility.[6][8]
Protocol:
-
Apparatus: A transparent cylinder (height: 25 cm; diameter: 20 cm for mice) filled with water (24°C) to a depth of 15 cm.[6] For rats, the cylinder dimensions are adjusted, and the water depth allows the animal to touch the bottom with its hind paws.[9]
-
Procedure:
-
For rats, a 15-minute pre-test session is conducted 24 hours before the 5-minute test session.[9][10] For mice, a single 6-minute session is typically used.[6]
-
Administer desipramine or vehicle intraperitoneally (i.p.) at the desired dose and time before the test session. A common administration time is 30 minutes prior to the test.[6]
-
Individually place each animal into the cylinder.
-
Record the session for later analysis.
-
-
Data Analysis: The primary measure is the duration of immobility during the final 4 minutes of the 6-minute test for mice.[6] Immobility is defined as the cessation of active behaviors, with the animal making only minimal movements necessary to keep its head above water.[6] An increase in the latency to the first bout of immobility can also be measured as an indicator of antidepressant activity.[6][8]
Tail Suspension Test (TST)
Conceptually similar to the FST, the TST induces immobility by suspending a mouse by its tail.[9][12][13][14] This test is also sensitive to a wide range of antidepressant drugs, which reduce the duration of immobility.[12][13]
Protocol:
-
Apparatus: A device that allows a mouse to be suspended by its tail, with its movements recorded.
-
Procedure:
-
Data Analysis: The total duration of immobility during the test is measured. Antidepressants are expected to decrease this duration.
Sucrose Preference Test (SPT)
The SPT is used to measure anhedonia, a core symptom of depression, which is the inability to experience pleasure.[15][16][17][18][19][20] Rodents naturally prefer sweet solutions, and a decrease in this preference is interpreted as an anhedonic-like state.
Protocol:
-
Apparatus: Home cages equipped with two drinking bottles.
-
Procedure:
-
Habituation: For 48 hours, acclimate the animals to two bottles, one containing a 1% sucrose solution and the other containing water.[19]
-
Deprivation: Following habituation, deprive the animals of food and water for 12-24 hours.[15][20]
-
Test: Present the animals with one bottle of 1% sucrose solution and one bottle of water for a set period (e.g., 1 to 12 hours).[15][20] The position of the bottles should be switched halfway through the test to avoid place preference.
-
-
Data Analysis: Measure the consumption of the sucrose solution and water. The sucrose preference is calculated as: (Sucrose intake / (Sucrose intake + Water intake)) x 100%.[15] A lower sucrose preference in the stress or disease model group compared to the control group indicates anhedonia. Antidepressant treatment, such as with desipramine, is expected to reverse this deficit.
Data Presentation
The following tables summarize typical quantitative data for the use of desipramine in rodent behavioral studies.
Table 1: Desipramine Dosage and Administration
| Parameter | Mice | Rats | Reference(s) |
| Route of Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | [6][21][22] |
| Acute Dosage Range | 3.2 - 32 mg/kg | 5 - 20 mg/kg | [6][21] |
| Chronic Dosage Range | 20 mg/kg/day | 7.5 - 10 mg/kg/day | [23][24] |
| Pre-treatment Time (Acute) | 30 minutes | 1 hour | [6][21] |
| Treatment Duration (Chronic) | 3 weeks | 21 days | [23][24] |
Table 2: Expected Behavioral Outcomes with Desipramine Treatment
| Behavioral Test | Expected Effect of Desipramine | Typical Magnitude of Effect | Reference(s) |
| Forced Swim Test (FST) | Decreased immobility time | Significant reduction compared to vehicle | [6][21] |
| Increased latency to immobility | Significant increase at higher doses | [6][8] | |
| Tail Suspension Test (TST) | Decreased immobility time | Significant reduction compared to vehicle | [12][13] |
| Sucrose Preference Test (SPT) | Reversal of stress-induced decrease in preference | Restoration of preference to control levels | [25][26] |
Experimental Workflow Visualization
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Desipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 4. What is Desipramine Hydrochloride used for? [synapse.patsnap.com]
- 5. Articles [globalrx.com]
- 6. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. cdn-links.lww.com [cdn-links.lww.com]
- 16. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 18. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice - Ace Therapeutics [acetherapeutics.com]
- 19. A comparative analysis of depressive-like behavior: Exploring sex-related differences and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimization of food deprivation and sucrose preference test in SD rat model undergoing chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Revisiting the antidepressant-like effects of desipramine in male and female adult rats: sex disparities in neurochemical correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Appropriate Dosing Regimens for Treating Juvenile Rats with Desipramine for Neuropharmacological and Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols: Desipramine Dosage for Attentional Set-Shifting Tests in Rats
These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the use of desipramine in attentional set-shifting tasks in rats. This document summarizes effective dosages, experimental procedures, and the underlying neurobiological pathways.
Introduction to Desipramine and Attentional Set-Shifting
The attentional set-shifting task (AST) is a behavioral paradigm used to assess cognitive flexibility in rodents, a key executive function dependent on the medial prefrontal cortex (mPFC).[1] This task measures the ability of an animal to shift its attention to a new, relevant stimulus dimension while ignoring a previously relevant one. Deficits in this cognitive domain are observed in various neuropsychiatric disorders.
Desipramine (DMI) is a tricyclic antidepressant that acts as a selective norepinephrine (NE) reuptake inhibitor. By increasing the levels of NE in the synapse, particularly in the mPFC, desipramine can modulate cognitive functions, including attentional set-shifting.[1][2] Studies have shown that while acute administration has modest effects, chronic desipramine treatment can significantly improve performance on the extradimensional (ED) shift component of the AST, which is the core measure of cognitive flexibility in this task.[1][2]
Quantitative Data Summary
The following tables summarize the dosages of desipramine used in attentional set-shifting studies in rats and the observed effects on performance.
Table 1: Desipramine Dosage and Administration
| Administration | Dosage | Route of Administration | Duration | Key Findings | Reference |
| Acute | 15 mg/kg | Intraperitoneal (i.p.) | Single dose | Modest overall improvement in AST, but no significant effect on specific task stages. Increased extracellular NE in mPFC. | [1][2] |
| Chronic | 7.5 mg/kg/day | Osmotic minipump | 21 days | Significantly improved performance on the extradimensional set-shifting task and reduced set loss errors. Tonically elevated basal NE levels in mPFC. | [1][2] |
| Chronic (Stress Model) | Not specified | Not specified | During chronic unpredictable stress | Prevented cognitive set-shifting deficits induced by stress. | [3][4] |
Note: Dosages for juvenile rats may need to be adjusted due to age-related differences in drug metabolism.[5][6]
Table 2: Effects of Desipramine on Attentional Set-Shifting Performance
| Treatment | Task Component | Performance Change | Neurochemical Change | Reference |
| Acute DMI (15 mg/kg, i.p.) | Overall AST | Modest Improvement | Increased extracellular NE in mPFC | [1][2] |
| Acute DMI (15 mg/kg, i.p.) | Specific Stages (including ED shift) | No Significant Improvement | Increased extracellular NE in mPFC | [1][2] |
| Chronic DMI (7.5 mg/kg/day) | Extradimensional (ED) Shift | Significant Improvement | Tonically elevated basal extracellular NE in mPFC | [1][2] |
| Chronic DMI (7.5 mg/kg/day) | Set Loss Errors | Significant Reduction | Tonically elevated basal extracellular NE in mPFC | [1][2] |
| Chronic DMI (in stressed rats) | Extradimensional (ED) Shift | Prevention of Deficit | Mediated by α1-adrenergic receptors in mPFC | [3][4] |
Experimental Protocols
Animals
-
Housing: Rats should be housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum, except during the food restriction period for the attentional set-shifting task.
Attentional Set-Shifting Task Protocol
This protocol is based on the digging paradigm, a widely used version of the AST.[7]
3.2.1. Apparatus: The testing apparatus consists of a main compartment and two smaller choice compartments. A removable divider separates the main compartment from the choice compartments. Two small ceramic bowls, which can be filled with different digging media and scented with various odors, are used for the discriminations.
3.2.2. Habituation and Pre-training:
-
Food Restriction: Rats are mildly food-restricted to maintain their body weight at 85-90% of their free-feeding weight to ensure motivation for the food reward (e.g., a small piece of cereal).
-
Habituation: Rats are habituated to the testing arena and the digging bowls for a few days before the start of the experiment.
-
Shaping: Rats are trained to dig in the bowls to find a food reward. This is typically done over a couple of days, starting with the reward being visible on top of the digging medium and gradually burying it deeper.
3.2.3. Testing Procedure: The task consists of a series of discriminations. For each stage, the rat must learn to choose the correct bowl to receive a reward. The criterion for successfully completing a stage is typically six consecutive correct trials.[7] The primary measure of performance is the number of trials required to reach this criterion.
The stages of the attentional set-shifting task are as follows:
-
Simple Discrimination (SD): The rat learns to discriminate between two stimuli from one dimension (e.g., two different digging media).
-
Compound Discrimination (CD): A second, irrelevant stimulus dimension is introduced (e.g., odors). The previously relevant dimension remains the same.
-
Reversal 1 (REV1): The stimuli are the same as in the CD, but the previously unrewarded stimulus is now rewarded.
-
Intradimensional (ID) Shift: New stimuli from both dimensions are introduced, but the relevant dimension remains the same (e.g., new digging media and new odors, but the digging medium is still the relevant cue).
-
Extradimensional (ED) Shift: New stimuli are introduced, and the previously irrelevant dimension now becomes the relevant one (e.g., the rat must now pay attention to the odor, not the digging medium). This is the key measure of cognitive flexibility.
-
Reversal 2 (REV2): The stimuli are the same as in the ED shift, but the previously unrewarded stimulus is now rewarded.
Desipramine Administration Protocol
3.3.1. Acute Administration:
-
Drug Preparation: Desipramine hydrochloride is dissolved in a vehicle such as sterile saline (0.9% NaCl).
-
Dosage: A dose of 15 mg/kg is administered via intraperitoneal (i.p.) injection.[1][2]
-
Timing: The injection is typically given 30-60 minutes before the start of the behavioral testing.
3.3.2. Chronic Administration:
-
Method: Osmotic minipumps are used for continuous delivery of the drug.
-
Surgery: Rats are anesthetized, and a minipump is implanted subcutaneously in the dorsal region.
-
Dosage: The minipumps are filled with a desipramine solution calculated to deliver 7.5 mg/kg/day for 21 days.[1][2]
-
Testing: Behavioral testing commences after the 21-day treatment period.
Visualization of Pathways and Workflows
Experimental Workflow for Attentional Set-Shifting Task
Experimental workflow for the attentional set-shifting task with desipramine administration.
Signaling Pathway of Desipramine in the Medial Prefrontal Cortex
References
- 1. Chronic treatment with desipramine improves cognitive performance of rats in an attentional set-shifting test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. Beneficial effects of desipramine on cognitive function of chronically stressed rats are mediated by alpha1-adrenergic receptors in medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cde.nlm.nih.gov [cde.nlm.nih.gov]
- 5. Appropriate Dosing Regimens for Treating Juvenile Rats with Desipramine for Neuropharmacological and Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Appropriate dosing regimens for treating juvenile rats with desipramine for neuropharmacological and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. b-neuro.com [b-neuro.com]
Application Notes and Protocols for LC-MS/MS Quantification of Desipramine in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desipramine, a tricyclic antidepressant, primarily functions by inhibiting the reuptake of norepinephrine in the central nervous system.[1][2][3] Its therapeutic efficacy and potential neurotoxic effects necessitate sensitive and specific analytical methods for its quantification in brain tissue, a key matrix for understanding its pharmacokinetic and pharmacodynamic properties. This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the robust quantification of desipramine in brain tissue samples. The described protocol offers high sensitivity and selectivity, making it suitable for preclinical and clinical research in drug development and neuroscience.[4]
Signaling Pathway of Desipramine
Desipramine's primary mechanism of action involves the blockage of the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft.[1][2][5] This enhancement of noradrenergic neurotransmission is believed to be a key contributor to its antidepressant effects.[5][6] Additionally, desipramine exhibits a weaker inhibition of the serotonin transporter (SERT), contributing to a lesser extent to the modulation of the serotonergic system.[1][5] Chronic administration can lead to adaptive changes in the brain, including the downregulation of β-adrenergic receptors and sensitization of serotonergic receptors.[1]
Experimental Protocols
Brain Tissue Sample Preparation
This protocol outlines the homogenization and extraction of desipramine from brain tissue.
Materials:
-
Brain tissue samples (stored at -80°C)
-
Internal Standard (IS): Desipramine-d3
-
Homogenization Buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.4
-
Precipitating Solvent: Acetonitrile (ACN), HPLC grade
-
Reconstitution Solvent: Mobile Phase A (see LC method)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Bead beater homogenizer with appropriate beads (e.g., 0.5 mm glass beads)[7]
-
Vortex mixer
-
Centrifuge (capable of 14,000 rpm and 4°C)
-
Nitrogen evaporator
-
LC vials
Protocol:
-
Tissue Weighing: On an analytical balance, weigh approximately 100 mg of frozen brain tissue into a pre-labeled microcentrifuge tube.[7]
-
Homogenization: Add a volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to tissue weight, 1:4 w/v).[7] Add homogenization beads. Homogenize the tissue using a bead beater until a uniform homogenate is achieved.[8][9] Keep samples on ice throughout this process.
-
Internal Standard Spiking: To the brain homogenate, add a known concentration of the internal standard, Desipramine-d3.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to the homogenate to precipitate proteins.[4][10]
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1-2 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[11]
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase (Mobile Phase A).
-
Final Centrifugation: Vortex the reconstituted sample and centrifuge again to pellet any remaining particulates.
-
Sample Transfer: Transfer the final supernatant to an LC vial for analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm)[11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL[11] |
| Column Temperature | 40°C[11] |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 20 |
| 10.0 | 20 |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive[11] |
| Capillary Voltage | 3.0 - 5.0 kV[4][11] |
| Source Temperature | 120 - 550°C[4][11] |
| Desolvation Temp. | 300 - 550°C[4][11] |
| Gas Flow (N2) | 600 L/hr[4] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for Desipramine and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Desipramine | 267.2 | 72.1 | ~30 |
| Desipramine-d3 | 270.2 | 72.1 | ~30 |
Note: Collision energy should be optimized for the specific instrument used.
Data Presentation
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.99[4] | 0.998 |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10[4] | 1 ng/g |
| Accuracy (%) | 85 - 115% (100 ± 15%)[11] | 95 - 105% |
| Precision (%RSD) | < 15%[12] | < 10% |
| Recovery (%) | Consistent and reproducible | 85 - 95% |
| Matrix Effect (%) | 85 - 115% | 90 - 110% |
Table 4: Sample Stability
| Condition | Duration | Stability (% of Initial) |
| Autosampler (4°C) | 24 hrs | > 95% |
| Bench-top (Room Temp) | 4 hrs | > 95% |
| Freeze-Thaw Cycles (x3) | - | > 90% |
| Long-term (-80°C) | 30 days | > 90% |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of desipramine in brain tissue using LC-MS/MS. The method is designed to be robust, sensitive, and specific, making it a valuable tool for researchers in pharmacology, toxicology, and neuroscience. Adherence to the described protocols and validation procedures will ensure the generation of high-quality, reliable data for a better understanding of desipramine's disposition and effects in the brain.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Desipramine - Wikipedia [en.wikipedia.org]
- 3. Desipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 6. jneurosci.org [jneurosci.org]
- 7. sisweb.com [sisweb.com]
- 8. nextadvance.com [nextadvance.com]
- 9. Protocol for brain sample homogenization | WISBiomed [wisbiomed.com]
- 10. researchgate.net [researchgate.net]
- 11. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. egrove.olemiss.edu [egrove.olemiss.edu]
Application Notes: Desipramine as a Selective Norepinephrine Reuptake Inhibitor (NRI) In Vitro
Introduction
Desipramine, a tricyclic antidepressant (TCA), is a well-characterized and widely used tool compound in neuroscience research.[1][2][3] Its primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET), also known as SLC6A2.[2][4][5][6] By blocking the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, desipramine effectively increases the concentration and duration of action of norepinephrine at the synapse.[4][7] This property makes it an invaluable agent for studying the role of the noradrenergic system in various physiological and pathological processes.
Among TCAs, desipramine is noted for its high selectivity for the norepinephrine transporter over the serotonin transporter (SERT) and the dopamine transporter (DAT).[1][8] This selectivity is crucial for in vitro studies aiming to isolate and investigate noradrenergic signaling pathways without the confounding effects of broad monoamine system modulation. Beyond its canonical role as a reuptake inhibitor, recent studies have revealed a more complex pharmacology, including its function as an arrestin-biased ligand at the α2A-adrenergic receptor, which can drive receptor internalization and down-regulation.[9][10]
These application notes provide detailed protocols for utilizing desipramine in common in vitro assays to characterize its activity and explore its effects on noradrenergic function.
Data Presentation: In Vitro Selectivity Profile of Desipramine
The following table summarizes the inhibitory potency of desipramine at the human monoamine transporters, highlighting its selectivity for the norepinephrine transporter (NET).
| Transporter | Parameter | Value (nM) | Reference |
| Norepinephrine Transporter (NET) | IC₅₀ | 4.2 | [8] |
| Serotonin Transporter (SERT) | IC₅₀ | 64 | [8] |
| Dopamine Transporter (DAT) | IC₅₀ | 82,000 | [8] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of desipramine required to inhibit 50% of the transporter activity. Lower values indicate higher potency.
Key Experimental Protocols
Cell Culture for NET-Expressing Lines
To study desipramine's effects on NET, cell lines that endogenously express the transporter or have been engineered to do so are required.
-
Endogenously Expressing Cell Lines: Human neuroblastoma cell lines such as SK-N-BE(2)C are suitable as they possess essential noradrenergic phenotypes, including norepinephrine synthesis and specific uptake.[11]
-
Recombinantly Expressing Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human NET gene (hNET-HEK293) are commonly used.[11] They provide a robust and specific system for studying transporter function in isolation.
Protocol for Culturing hNET-HEK293 Cells:
-
Medium: Prepare complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain hNET expression.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS), detach using a trypsin-EDTA solution, and re-plate at a suitable density (e.g., 1:5 to 1:10 dilution) in fresh medium.
Norepinephrine Uptake Inhibition Assay
This assay measures the ability of desipramine to block the uptake of norepinephrine (or a surrogate) into NET-expressing cells. Both fluorescence-based and radiolabeled methods are common.
This modern high-throughput method uses a fluorescent substrate that mimics biogenic amines.[12][13][14][15] Its uptake into the cell via NET results in an increase in intracellular fluorescence.[16][17]
Materials:
-
NET-expressing cells (e.g., hNET-HEK293)
-
Black, clear-bottom 96- or 384-well microplates, coated with Poly-D-Lysine
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing a fluorescent substrate and a masking dye
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA)
-
Desipramine stock solution (in DMSO or water)
-
Fluorescence plate reader with bottom-read capability
Protocol:
-
Cell Plating: Seed NET-expressing cells into the microplate at an optimized density (e.g., 12,500-20,000 cells/well for a 384-well plate) and allow them to adhere overnight.[16]
-
Compound Preparation: Prepare serial dilutions of desipramine in assay buffer. Include a "no inhibitor" control (vehicle only) and a "maximum inhibition" control (a known potent NET inhibitor at a high concentration).
-
Compound Incubation: Remove the culture medium from the wells. Add the diluted desipramine solutions to the cells and incubate for 10-20 minutes at 37°C.
-
Substrate Addition: Add the fluorescent substrate/masking dye solution to all wells as per the kit manufacturer's instructions. The masking dye quenches the fluorescence of the substrate in the extracellular medium.[15][16]
-
Signal Detection: Immediately transfer the plate to the fluorescence microplate reader. Measure the fluorescence intensity in either kinetic mode (reading every 1-2 minutes for 20-30 minutes) or as a single endpoint reading after a 10-30 minute incubation at 37°C.[12][16]
-
Data Analysis: For each desipramine concentration, calculate the percent inhibition relative to the controls. Plot the percent inhibition against the log of the desipramine concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
This classic method measures the uptake of radiolabeled norepinephrine ([³H]NE).
Materials:
-
NET-expressing cells (e.g., SK-N-BE(2)C)[11]
-
24-well plates, pre-coated with an appropriate substrate (e.g., PEI)[11]
-
Krebs-Ringer-HEPES (KRH) assay buffer[11]
-
[³H]Norepinephrine
-
Desipramine stock solution
-
Scintillation counter and scintillation fluid
Protocol:
-
Cell Plating: Plate cells at a density of approximately 200,000 cells/well in a 24-well plate and incubate overnight.[11]
-
Assay Preparation: On the day of the assay, gently wash the cells with KRH buffer.
-
Compound Incubation: Add 150 µL of KRH buffer to each well. Then add 25 µL of 8x concentrated desipramine serial dilutions. For non-specific binding, use a high concentration of a known inhibitor (e.g., 10 µM nisoxetine). For total uptake, use buffer with vehicle.
-
Initiate Uptake: Add 25 µL of 8x concentrated [³H]NE (e.g., to a final concentration of 20 nM) to each well to initiate the uptake reaction.[11] Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.
-
Terminate Uptake: Stop the reaction by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH wash buffer.
-
Cell Lysis & Counting: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific uptake by subtracting non-specific binding from total uptake. Determine the percent inhibition for each desipramine concentration and calculate the IC₅₀ as described above.
Radioligand Binding Assay for NET Occupancy
This assay measures the direct binding of desipramine to the norepinephrine transporter by assessing its ability to compete with a radiolabeled ligand that specifically binds to NET, such as [³H]nisoxetine.[18][19]
Materials:
-
Membrane preparations from NET-expressing cells or brain tissue
-
[³H]Nisoxetine or another suitable radioligand
-
Assay Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4)[20]
-
Desipramine stock solution
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI)[20]
-
Vacuum filtration manifold (cell harvester)
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize NET-expressing cells or tissue in a cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend it in the assay binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[20]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 50-120 µg protein), a fixed concentration of the radioligand (e.g., [³H]nisoxetine at its K_d value), and varying concentrations of desipramine. The final volume should be consistent (e.g., 250 µL).[20]
-
Controls:
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a competing non-labeled ligand (e.g., 10 µM mazindol).
-
-
Incubation: Incubate the plate for 60-90 minutes at a specified temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[20]
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using the vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine the percent inhibition of specific binding caused by each concentration of desipramine.
-
Plot the data and calculate the IC₅₀. The affinity constant (K_i) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Visualizations: Pathways and Workflows
Caption: Mechanism of action of desipramine at a noradrenergic synapse.
Caption: In vitro workflow for characterizing a selective NRI like desipramine.
Caption: Workflow for a fluorescence-based norepinephrine uptake assay.
References
- 1. Desipramine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 5. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antidepressant Desipramine Is an Arrestin-biased Ligand at the α2A-Adrenergic Receptor Driving Receptor Down-regulation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Noradrenergic antidepressant responses to desipramine in vivo are reciprocally regulated by arrestin3 and spinophilin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 18. Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Testing Desipramine in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The forced swim test (FST), also known as the Porsolt test, is a widely utilized behavioral assay in rodents to screen for potential antidepressant compounds.[1][2][3][4][5][6] The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually cease active escape behaviors and adopt an immobile posture, a state interpreted as "behavioral despair."[1][4] Antidepressant medications, such as desipramine, are known to reduce the duration of immobility, suggesting a potential for antidepressant efficacy.[1]
Desipramine is a tricyclic antidepressant (TCA) that primarily acts as a norepinephrine reuptake inhibitor.[7][8] By blocking the norepinephrine transporter (NET), desipramine increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[3][7][8] This enhanced signaling is believed to underlie its therapeutic effects. This document provides detailed application notes and protocols for the effective design and execution of experiments to evaluate the effects of desipramine in the forced swim test.
Data Presentation
Table 1: Summary of Desipramine Administration and Expected Outcomes in the Forced Swim Test
| Parameter | Mice | Rats |
| Typical Dosages | 3.2 - 32 mg/kg | 15 - 25 mg/kg |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Pre-treatment Time | 30 minutes before testing | 30-60 minutes before testing |
| Primary Behavioral Outcome | Decreased immobility time | Decreased immobility time |
| Secondary Behavioral Outcome | Increased latency to first immobility | Increased climbing behavior |
Experimental Protocols
Materials and Apparatus
-
Animals: Male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley, Wistar).
-
Desipramine Hydrochloride: Dissolved in a suitable vehicle (e.g., 0.9% saline).
-
Forced Swim Test Apparatus: A transparent glass or plastic cylinder.
-
For Mice: Typically 20-25 cm in height and 10-20 cm in diameter.
-
For Rats: Typically 40-50 cm in height and 20 cm in diameter.
-
-
Water: Maintained at a temperature of 23-25°C. The water depth should be sufficient to prevent the animal from touching the bottom with its tail or hind limbs (typically 15 cm for mice and 30 cm for rats).
-
Video Recording Equipment: A camera positioned to capture a side or top view of the cylinder for later analysis.
-
Timers and Data Collection Sheets or Software.
-
Drying towels and a warming area (e.g., a heated cage) for post-test recovery.
Experimental Procedure
-
Animal Acclimatization:
-
House animals in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
Handle the animals for a few days leading up to the test to minimize stress.
-
-
Drug Administration:
-
Prepare fresh solutions of desipramine on the day of the experiment.
-
Administer desipramine or the vehicle solution via intraperitoneal injection at the predetermined dose and pre-treatment time.
-
-
Forced Swim Test:
-
Fill the cylinder with water to the appropriate depth and ensure the temperature is within the 23-25°C range.
-
Gently place the animal into the center of the cylinder.
-
Start the timer and video recording immediately.
-
The total test duration is typically 6 minutes for mice and can vary for rats (often a 15-minute pre-test followed by a 5-minute test 24 hours later, or a single session).[3] For a single-day protocol, a 5-6 minute test is common for both species.
-
Observe the animal continuously during the test. If an animal shows signs of distress or is at risk of drowning, it should be removed immediately.
-
At the end of the test session, carefully remove the animal from the water.
-
Thoroughly dry the animal with a towel and place it in a warmed holding cage to prevent hypothermia before returning it to its home cage.
-
Empty and clean the cylinder between animals.
-
-
Data Analysis:
-
The behavior is typically scored during the last 4 minutes of the 6-minute test.[9]
-
Immobility: The primary measure. An animal is considered immobile when it remains floating with only minor movements necessary to keep its head above water.
-
Latency to Immobility: The time from the start of the test until the first bout of immobility.
-
Swimming: Active movement of the limbs and body around the cylinder.
-
Climbing: Active upward-directed movements of the forepaws along the cylinder wall.
-
Behavior can be scored manually by a trained observer blind to the experimental conditions or by using automated video tracking software.
-
Statistical analysis is typically performed using t-tests or ANOVA to compare the different treatment groups.
-
Mandatory Visualizations
Caption: Experimental workflow for testing desipramine in the forced swim test.
Caption: Signaling pathway of desipramine's antidepressant-like action.
References
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Synergistic regulation of glutamatergic transmission by serotonin and norepinephrine reuptake inhibitors in prefrontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurology.com [jneurology.com]
- 7. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Video: The Mouse Forced Swim Test [jove.com]
Application Notes and Protocols for Intraperitoneal Injection of Desipramine in Adult Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) administration of desipramine in adult rats for research purposes. Desipramine, a tricyclic antidepressant, is a selective norepinephrine reuptake inhibitor widely used in preclinical studies to investigate mood disorders, pain, and other neurological conditions.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the intraperitoneal injection of desipramine in adult rats, compiled from various research studies.
Table 1: Recommended Dosages for Intraperitoneal Injection of Desipramine
| Administration Type | Dosage Range (mg/kg) | Frequency | Common Applications |
| Acute | 3 - 25 | Single injection or multiple injections within 24 hours | Behavioral tests (e.g., forced swim test), neurochemical analysis |
| Chronic | 5 - 15 | Once or twice daily | Studies on neuroplasticity, long-term behavioral changes, receptor sensitivity |
Table 2: Vehicle and Injection Parameters
| Parameter | Recommendation | Notes |
| Vehicle | 0.9% NaCl (Physiological Saline) | Desipramine hydrochloride is soluble in saline. Ensure the solution is sterile. |
| Injection Volume | < 10 ml/kg | The lowest possible volume should be used to avoid discomfort and potential complications. |
| Needle Gauge | 23-25 G | A needle length of 5/8" or smaller is recommended. |
| Injection Site | Lower right quadrant of the abdomen | This location minimizes the risk of puncturing the cecum, bladder, or other vital organs. |
Experimental Protocols
Protocol 1: Preparation of Desipramine Solution for Intraperitoneal Injection
Materials:
-
Desipramine hydrochloride powder
-
Sterile 0.9% sodium chloride (physiological saline)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of desipramine hydrochloride based on the desired concentration and final volume. For example, to prepare a 10 ml solution with a concentration of 5 mg/ml, weigh out 50 mg of desipramine hydrochloride.
-
Aseptically transfer the weighed desipramine hydrochloride into a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Vortex the solution until the desipramine hydrochloride is completely dissolved. Gentle warming may aid dissolution, but do not overheat.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution at 4°C and protect it from light. It is recommended to use the solution within a few days of preparation.
Protocol 2: Intraperitoneal Injection Procedure in Adult Rats
Materials:
-
Prepared sterile desipramine solution
-
Sterile syringes (1-3 ml)
-
Sterile needles (23-25 G, 5/8" or shorter)
-
Animal scale
-
70% ethanol
-
Gauze pads
Procedure:
-
Weigh the rat to accurately calculate the injection volume based on its body weight and the desired dosage.
-
Gently restrain the rat. One common method is to hold the rat with its head and thorax secured, exposing the abdomen. For inexperienced handlers, a two-person technique may be safer.
-
Locate the injection site. The preferred site is the lower right quadrant of the abdomen.[1]
-
Wipe the injection site with a gauze pad moistened with 70% ethanol.
-
Insert the needle at a 30-45 degree angle with the bevel facing up. The needle should penetrate the skin and the abdominal wall.
-
Aspirate gently by pulling back the plunger slightly to ensure that a blood vessel or organ has not been punctured. If blood or any colored fluid appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.
-
Inject the solution slowly and steadily.
-
Withdraw the needle smoothly and return the rat to its cage.
-
Monitor the rat for a few minutes post-injection for any signs of distress, such as bleeding at the injection site or signs of pain.
Control Groups
For any experiment involving the administration of desipramine, it is crucial to include appropriate control groups. The most common and appropriate control is a vehicle-injected group . This group receives an intraperitoneal injection of the same volume of the vehicle (e.g., 0.9% saline) as the experimental group, following the same injection schedule. This controls for the effects of the injection procedure itself and the vehicle solution.
Mandatory Visualizations
Signaling Pathway of Desipramine
Desipramine's primary mechanism of action is the blockade of the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft. This, in turn, enhances noradrenergic neurotransmission.
Caption: Desipramine blocks the norepinephrine transporter (NET), increasing synaptic norepinephrine levels.
Experimental Workflow for a Typical Acute Desipramine Study
This diagram illustrates the typical workflow for an acute study investigating the effects of desipramine on a specific behavior in adult rats.
Caption: A typical workflow for an acute desipramine experiment in rats.
References
Application Notes and Protocols: Desipramine in Cell Culture for Neurotransmitter Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of desipramine, a tricyclic antidepressant, in cell culture models for studying neurotransmitter systems. Detailed protocols for key experiments are included to facilitate the investigation of its mechanism of action and effects on neuronal cells.
Introduction
Desipramine is a well-characterized tricyclic antidepressant that primarily functions as a potent and selective inhibitor of the norepinephrine transporter (NET), with a lesser effect on the serotonin transporter (SERT).[1][2][3][4] This selectivity makes it an invaluable tool in neuroscience research for dissecting the roles of noradrenergic signaling in various cellular processes. In cell culture, desipramine is widely used to study neurotransmitter reuptake, receptor signaling, and downstream cellular pathways. Recent studies have also highlighted its neuroprotective effects, expanding its application in models of neurodegenerative diseases.
Key Applications in Cell Culture
-
Inhibition of Neurotransmitter Reuptake: Desipramine's primary application is to block the reuptake of norepinephrine by binding to the NET.[1][4][5] This leads to an increase in the extracellular concentration of norepinephrine, allowing for the study of its downstream effects on postsynaptic receptors and signaling cascades.
-
Neuroprotection Studies: Desipramine has been shown to protect neuronal cells from toxins. For instance, in Mes23.5 dopaminergic cells, pretreatment with desipramine protects against rotenone- and 6-hydroxydopamine (6-OHDA)-induced cell death.[6]
-
Investigation of Cellular Signaling Pathways: The neuroprotective effects of desipramine are mediated through the activation of specific signaling pathways. Studies have demonstrated that desipramine induces the expression of heme oxygenase-1 (HO-1) through the activation of the ERK and JNK signaling pathways, which in turn leads to the nuclear translocation of the transcription factor Nrf2.[6]
Quantitative Data
The following tables summarize key quantitative data regarding the use of desipramine in cell culture experiments.
| Parameter | Transporter | Value | Cell Line/System | Reference |
| Ki (nM) | Human NET | 3.5 | - | [7] |
| Human SERT | 163 | - | [7] | |
| IC50 | Norepinephrine Uptake | 4.2 nM | - | [8] |
| Serotonin Uptake | 64 nM | - | [8] | |
| Dopamine Uptake | 82,000 nM | - | [8] |
Table 1: Inhibitory Activity of Desipramine on Neurotransmitter Transporters. This table provides the binding affinity (Ki) and half-maximal inhibitory concentration (IC50) of desipramine for the human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).
| Cell Line | Desipramine Concentration | Treatment Duration | Observed Effect | Reference |
| Mes23.5 | 5, 10, 20 µM | 24 hours | Increased HO-1 protein expression | [6] |
| Mes23.5 | 20 µM | 4, 8, 24 hours | Time-dependent increase in HO-1 protein expression | [6] |
| Mes23.5 | Pretreatment for 8 hours | Followed by rotenone or 6-OHDA for 16 hours | Protection against toxin-induced cell death | [6] |
| Rat Cortical Neurons | 0.1 µM | 24 hours (during OGD) | Increased cell viability after oxygen-glucose deprivation | [5] |
Table 2: Effective Concentrations of Desipramine in Cell Culture Studies. This table outlines the concentrations and treatment durations of desipramine used in various neuronal cell lines and the corresponding observed effects.
Experimental Protocols
Protocol 1: Norepinephrine Reuptake Inhibition Assay in PC-12 Cells
This protocol is adapted from studies on desipramine binding and norepinephrine uptake in PC-12 cells.[9]
Materials:
-
PC-12 cells
-
Culture medium (e.g., RPMI-1640 with 10% horse serum and 5% fetal bovine serum)
-
Poly-D-lysine coated culture plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Norepinephrine
-
Desipramine hydrochloride
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture PC-12 cells on poly-D-lysine coated plates until they reach the desired confluency.
-
Preparation: On the day of the assay, wash the cells twice with KRH buffer.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of desipramine (or vehicle control) in KRH buffer for 10-20 minutes at 37°C.
-
Initiate Uptake: Add [³H]-Norepinephrine to a final concentration of ~10-20 nM and incubate for 10-15 minutes at 37°C.
-
Terminate Uptake: Rapidly wash the cells three times with ice-cold KRH buffer to stop the uptake process.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a potent uptake inhibitor like nisoxetine) from the total uptake. Calculate the IC50 value of desipramine.
Protocol 2: Cell Viability (MTT) Assay for Neuroprotection
This protocol is a standard method to assess cell viability and can be used to evaluate the neuroprotective effects of desipramine against toxins.[6][10]
Materials:
-
Neuronal cells (e.g., Mes23.5 or SH-SY5Y)
-
96-well culture plates
-
Desipramine hydrochloride
-
Neurotoxin (e.g., 6-OHDA or rotenone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of desipramine for a specified period (e.g., 8 hours).
-
Toxin Exposure: Add the neurotoxin (e.g., 6-OHDA at 50 µM) to the wells and incubate for the desired duration (e.g., 16 hours). Include control wells with vehicle only, desipramine only, and toxin only.
-
MTT Incubation: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control (vehicle-treated) cells.
Protocol 3: Western Blotting for Signaling Proteins (p-ERK, p-JNK, Nrf2, HO-1)
This protocol outlines the general steps for detecting the expression and phosphorylation of key proteins in the signaling pathways affected by desipramine.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Desipramine hydrochloride
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with desipramine as required. Wash with ice-cold PBS and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Desipramine blocks the norepinephrine transporter (NET).
References
- 1. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 2. Cryo‐EM Structures Reveal Key Mechanisms of Noradrenaline Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desipramine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 6. Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Binding of 3H-desipramine to the neuronal noradrenaline carrier of rat phaeochromocytoma cells (PC-12 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application of Desipramine in Models of Neuropathic Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of desipramine, a tricyclic antidepressant, in preclinical animal models of neuropathic pain. This document includes detailed experimental protocols, a summary of efficacy data, and insights into the molecular mechanisms underlying desipramine's analgesic effects.
Introduction
Neuropathic pain, a chronic condition resulting from nerve damage, remains a significant clinical challenge. Tricyclic antidepressants like desipramine are a recommended treatment for neuropathic pain, although their mechanisms of action are not fully elucidated.[1] Preclinical animal models are crucial for investigating the efficacy and underlying signaling pathways of potential therapeutics. Desipramine has been shown to be effective in various rodent models of neuropathic pain, primarily by modulating norepinephrine levels and inflammatory responses.[2][3]
Key Efficacy Data of Desipramine in Neuropathic Pain Models
While specific quantitative data on paw withdrawal thresholds are often presented in graphical form within publications, the following tables summarize the key findings on the efficacy of desipramine in preclinical models.
| Table 1: Efficacy of Desipramine in the Spared Nerve Injury (SNI) Model | |
| Animal Model | Mouse (C57BL/6J) |
| Neuropathic Pain Induction | Spared Nerve Injury (SNI) of the sciatic nerve.[3] |
| Desipramine Dosage | 15 mg/kg, intraperitoneal (i.p.), twice daily for three weeks.[3] |
| Behavioral Assay | Von Frey test for mechanical allodynia.[3] |
| Reported Efficacy | Confirmed anti-allodynic efficacy.[3] Desipramine counteracts SNI-associated transcriptional signatures in the dorsal root ganglia.[3][4] |
| Key Molecular Findings | Induces an anti-inflammatory transcriptional signature.[3][4] |
| Table 2: Efficacy of Desipramine in the Chronic Constriction Injury (CCI) Model | |
| Animal Model | Rat |
| Neuropathic Pain Induction | Chronic Constriction Injury (CCI) of the sciatic nerve.[2] |
| Desipramine Dosage | 10 mg/kg/day, delivered by osmotic minipumps for two weeks.[2] |
| Behavioral Assay | Von Frey test for mechanical hypersensitivity and acetone test for cold allodynia.[2] |
| Reported Efficacy | Reduced pain hypersensitivity.[2] |
| Key Molecular Findings | Did not modify the amount of p-ERK in the anterior cingulate cortex.[2] |
Experimental Protocols
Protocol 1: Spared Nerve Injury (SNI) Model and Desipramine Administration in Mice
This protocol is adapted from studies investigating the transcriptional changes in the dorsal root ganglia following desipramine treatment in a mouse model of neuropathic pain.[3][5]
1. Spared Nerve Injury (SNI) Surgery: a. Anesthetize 3-4-month-old male C57BL/6J mice with isoflurane. b. Shave the left hindleg and sterilize the area with 70% ethanol and betadine. c. Make a small incision in the skin and separate the muscles with forceps to expose the sciatic nerve. d. Ligate the common peroneal and sural nerves with a 6-0 silk suture and cut them distally, removing a 1-2 mm segment of each nerve. e. Close the muscle layer with a 6-0 silk suture and the skin with a 4-0 nylon suture.
2. Post-Operative Care and Pain Model Validation: a. Allow the animals to recover for at least four weeks to establish a chronic neuropathic pain state. b. Assess the development of mechanical allodynia using the von Frey test. A significant decrease in the paw withdrawal threshold in the operated limb compared to the contralateral limb or sham-operated animals indicates the successful induction of neuropathic pain.
3. Desipramine Administration: a. Following the 4-week post-operative period, administer desipramine hydrochloride (DMI) at a dose of 15 mg/kg via intraperitoneal (i.p.) injection. b. Administer the injections twice daily for a period of three weeks. c. A control group should receive an equivalent volume of saline vehicle.
4. Behavioral Testing (Von Frey Test): a. Perform the von Frey test to assess mechanical allodynia more than 16 hours after the last desipramine injection to evaluate the lasting effects. b. Place the mice in individual chambers on an elevated mesh floor and allow them to acclimate. c. Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw. d. A positive response is defined as a sharp withdrawal of the paw. e. The mechanical threshold is determined as the force at which the filament elicits a withdrawal response in three out of five applications.[3][5] f. The experimenter should be blinded to the treatment groups.
Protocol 2: Chronic Constriction Injury (CCI) Model and Desipramine Administration in Rats
This protocol is based on methodologies used to study the sensory and affective components of neuropathic pain.[2][6]
1. Chronic Constriction Injury (CCI) Surgery: a. Anesthetize adult male rats (e.g., Sprague-Dawley, 100-250 g). b. Make a skin incision dorsal to the pelvis to expose the common sciatic nerve by separating the muscles. c. Loosely ligate the sciatic nerve with four ligatures of chromic gut suture. d. Close the fascia and muscle with sutures and the skin incision with wound clips.
2. Post-Operative Care and Pain Model Validation: a. Allow the animals to recover. The development of mechanical allodynia and thermal hyperalgesia typically occurs within the first week. b. Validate the pain model using the von Frey test for mechanical allodynia and the acetone test or a cold plate for thermal (cold) hyperalgesia.
3. Desipramine Administration: a. Implant osmotic minipumps subcutaneously to deliver desipramine at a constant rate of 10 mg/kg/day for 14 days. b. The control group should be implanted with minipumps delivering saline.
4. Behavioral Testing: a. Von Frey Test: Assess mechanical allodynia as described in Protocol 1. b. Acetone Test (for cold allodynia): i. Place the rats in a testing chamber with a mesh floor. ii. Apply a drop of acetone to the plantar surface of the hind paw. iii. Measure the duration of paw withdrawal, licking, or flinching in response to the cooling sensation. An increased duration of response in the injured paw indicates cold allodynia.
Signaling Pathways and Mechanisms of Action
Desipramine's analgesic effects in neuropathic pain models are multifactorial, involving both the modulation of descending noradrenergic pathways and peripheral anti-inflammatory actions.
Experimental Workflow and Central Mechanism
The general workflow for studying desipramine in neuropathic pain models involves inducing the pain model, allowing for its development, administering the drug, and then assessing its effect on pain-related behaviors. The central mechanism of action involves the inhibition of norepinephrine reuptake in the descending pain modulatory pathways, which enhances the inhibition of pain signals in the spinal cord.
Peripheral Anti-inflammatory Signaling Pathways
Recent studies have highlighted a significant anti-inflammatory role for desipramine in the dorsal root ganglia (DRG) of nerve-injured animals.[3] Desipramine treatment has been shown to downregulate key inflammatory signaling pathways, including CREB signaling and the NLRP3 inflammasome pathway.[3]
Note on Signaling Pathways: In the context of neuropathic pain, nerve injury leads to the activation of transcription factors like CREB and the assembly of the NLRP3 inflammasome in sensory neurons of the DRG. This results in the production of pro-nociceptive molecules such as Brain-Derived Neurotrophic Factor (BDNF), Calcitonin Gene-Related Peptide (CGRP), and Interleukin-1 beta (IL-1β), which contribute to neuronal hypersensitivity and pain. Desipramine has been shown to counteract these processes, suggesting a direct anti-inflammatory effect at the peripheral level.[3]
Conclusion
Desipramine demonstrates significant analgesic efficacy in preclinical models of neuropathic pain, such as the SNI and CCI models. Its mechanism of action is multifaceted, involving both central modulation of noradrenergic pathways and peripheral anti-inflammatory effects through the downregulation of CREB and NLRP3 inflammasome signaling. The provided protocols offer a framework for researchers to investigate the therapeutic potential of desipramine and similar compounds for the treatment of neuropathic pain. Further research is warranted to fully elucidate the downstream targets of these signaling pathways and to translate these preclinical findings into improved clinical outcomes.
References
- 1. Desipramine for neuropathic pain in adults | Cochrane [cochrane.org]
- 2. effect-of-dsp4-and-desipramine-in-the-sensorial-and-affective-component-of-neuropathic-pain-in-rats - Ask this paper | Bohrium [bohrium.com]
- 3. Desipramine induces anti-inflammatory dorsal root ganglion transcriptional signatures in the murine spared nerve injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desipramine induces anti-inflammatory dorsal root ganglion transcriptional signatures in the murine spared nerve injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
Troubleshooting & Optimization
Troubleshooting desipramine solubility issues for in vivo studies
Welcome to the technical support center for troubleshooting desipramine solubility issues for in vivo studies. This guide provides practical solutions and answers to frequently asked questions to ensure the successful preparation and administration of desipramine in your research.
Troubleshooting Guide
This section addresses common problems encountered when preparing desipramine solutions for experimental use.
Issue 1: Desipramine hydrochloride is not dissolving in aqueous solutions.
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Question: I am having difficulty dissolving desipramine hydrochloride powder in water or saline. What could be the cause and how can I fix it?
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Answer:
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Use the Hydrochloride Salt: Ensure you are using desipramine hydrochloride (HCl), which is readily soluble in water and alcohol[1]. The free base form of desipramine has very low aqueous solubility[2].
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Check the Solvent: While desipramine HCl is soluble in water, using physiological saline (0.9% NaCl) is a common and recommended vehicle for in vivo studies involving intraperitoneal (i.p.) or subcutaneous (s.c.) injections[3][4].
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Gentle Heating and Agitation: Aiding dissolution by gently warming the solution and using a vortex mixer or sonicator can be effective. For example, one protocol involves vortexing for 5 minutes followed by sonication for 20 minutes to ensure maximum solubility[5].
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pH Adjustment: Desipramine's solubility is pH-dependent, with higher solubility in acidic conditions[6][7][8]. An 8% solution of desipramine HCl in water naturally has a pH between 4.5 and 5.7[9]. If you are using a buffered solution, be aware that phosphate buffers can form complexes with desipramine, which may either increase or decrease solubility depending on the pH[7][8]. For consistent results, preparing solutions in saline or slightly acidified water is recommended.
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Issue 2: The desipramine solution is cloudy or has formed a precipitate.
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Question: My desipramine solution was clear initially but has now become cloudy or has a precipitate. Why did this happen and can it be resolved?
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Answer:
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pH Shift: Precipitation can occur if the pH of the solution increases, making the desipramine less soluble. This is particularly a risk in alkaline solutions (pH > 11), where oily substances may form[6][7][8]. Ensure your final solution is not basic.
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Supersaturation: It is possible to create a supersaturated solution, especially in phosphate-free solutions around pH 8.0, which may precipitate over time[6][7][8]. Preparing fresh solutions for each experiment is the best practice to avoid issues related to instability.
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Temperature Changes: If you heated the solution to aid dissolution, precipitation might occur as it cools to room temperature, especially if you are working near the solubility limit. If this happens, try diluting the solution to a lower concentration.
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Resolution: If a precipitate has formed, you can try to redissolve it by adding a small amount of dilute HCl to lower the pH. However, for in vivo experiments, it is safest to discard the solution and prepare a fresh batch to ensure accurate dosing.
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Issue 3: Inconsistent results in animal studies.
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Question: I am observing high variability in the behavioral or physiological responses in my animal studies. Could this be related to the desipramine solution?
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Answer:
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Solution Instability: If not prepared freshly, the concentration of your desipramine solution may change over time due to precipitation or degradation, leading to inconsistent dosing. It is highly recommended to prepare solutions immediately before use[10].
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Route of Administration: The vehicle for desipramine can influence its effects. For intraperitoneal or subcutaneous injections, saline is a standard vehicle[3]. For continuous delivery via osmotic minipumps, a solution in 15% ethanol has been used[11]. Ensure your vehicle is appropriate for your administration route and is used consistently across all experimental groups.
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Accurate Dosing: Different dosing regimens are needed to achieve similar brain drug levels in juvenile and adult rats due to age-related variations in metabolism[12][13]. Ensure your dosing is based on established protocols for the age of your animals.
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Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for desipramine hydrochloride for in vivo studies?
A1: The most commonly used and recommended solvent for preparing desipramine hydrochloride for intraperitoneal (i.p.) and subcutaneous (s.c.) injections in animal models is physiological saline (0.9% NaCl)[3][4]. Some protocols suggest first dissolving the compound in a small amount of distilled water before diluting it to the final concentration with saline[14].
Q2: What is the solubility of desipramine hydrochloride in common solvents?
A2: Desipramine hydrochloride has good solubility in several common laboratory solvents. The reported values can vary between suppliers. It is advisable to consult the certificate of analysis for your specific batch.
| Solvent | Maximum Concentration | Source |
| Water | 30.28 mg/mL (100 mM) | Tocris Bioscience |
| Water | 50 mg/mL | Sigma-Aldrich |
| Water | 60 mg/mL | Selleck Chemicals[10] |
| DMSO | 60 mg/mL (198.12 mM) | Selleck Chemicals[10] |
| Ethanol | 60 mg/mL | Selleck Chemicals[10] |
| Methanol | Readily Soluble | AA Pharma[1] |
Q3: How should I store my desipramine hydrochloride powder and solutions?
A3: Desipramine hydrochloride powder should be stored desiccated at +4°C or between 2-8°C. Stock solutions should be prepared fresh for optimal results[10]. A methanol solution of desipramine hydrochloride is reported to be stable for up to 36 months when stored in an airtight container at 2-8°C and protected from light[15].
Q4: Can I use a buffer to dissolve desipramine hydrochloride?
A4: While you can use buffers, it is important to be cautious. Phosphate buffers can form soluble complexes with desipramine, which can alter its solubility depending on the pH[7][8]. To avoid this complication, using saline or water is generally recommended for in vivo preparations.
Q5: What is the primary mechanism of action of desipramine?
A5: Desipramine is a tricyclic antidepressant that functions primarily as a selective inhibitor of the norepinephrine transporter (NET). By blocking NET, desipramine increases the concentration of norepinephrine in the synaptic cleft, which is believed to contribute to its antidepressant effects[10][16][17]. It has a lower affinity for the serotonin transporter (SERT)[16].
Experimental Protocols
Protocol 1: Preparation of Desipramine Hydrochloride for Intraperitoneal (i.p.) Injection
This protocol is adapted from studies using desipramine in rodent models[3][14].
Materials:
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Desipramine hydrochloride powder
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Sterile distilled water
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Sterile 0.9% saline solution
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Sterile conical tubes
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Vortex mixer
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Sterile syringe filters (0.22 µm)
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Sterile syringes and needles
Procedure:
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Calculate the required amount of desipramine hydrochloride based on the desired dose (e.g., 20-25 mg/kg) and the number and weight of the animals.
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Weigh the desipramine hydrochloride powder accurately and place it in a sterile conical tube.
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Add a small volume of sterile distilled water to the tube to first solubilize the powder.
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Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
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Add sterile 0.9% saline to reach the final desired concentration. Ensure the injection volume is appropriate for the animal (e.g., 10 ml/kg)[14].
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Vortex the solution again to ensure homogeneity.
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Draw the solution into a sterile syringe through a 0.22 µm syringe filter to ensure sterility.
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Administer the freshly prepared solution to the animals via intraperitoneal injection.
Visualizations
Caption: Troubleshooting workflow for desipramine solubility.
Caption: Mechanism of action of desipramine.
References
- 1. aapharma.ca [aapharma.ca]
- 2. Desipramine | C18H22N2 | CID 2995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Desipramine, commonly used as a noradrenergic neuroprotectant in 6-OHDA-lesions, leads to local functional changes in the urinary bladder and gastrointestinal tract in healthy rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production, Characterization, and In Vitro and In Vivo Studies of Nanoemulsions Containing St. John’s Wort Plant Constituents and Their Potential for the Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
- 7. Solubility-pH profile of desipramine hydrochloride in saline phosphate buffer: Enhanced solubility due to drug-buffer aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. selleckchem.com [selleckchem.com]
- 11. The Antidepressant Desipramine Is an Arrestin-biased Ligand at the α2A-Adrenergic Receptor Driving Receptor Down-regulation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Appropriate Dosing Regimens for Treating Juvenile Rats with Desipramine for Neuropharmacological and Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Noradrenergic antidepressant responses to desipramine in vivo are reciprocally regulated by arrestin3 and spinophilin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
Navigating Cardiotoxicity: A Technical Guide to Optimizing Desipramine Dosage
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing desipramine dosage while mitigating the risk of cardiovascular side effects. Desipramine, a tricyclic antidepressant, is known to have potential cardiotoxic effects, which necessitate careful experimental design and monitoring. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to support preclinical and clinical research in this area.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects associated with desipramine?
A1: Desipramine can induce a range of cardiovascular adverse effects, including postural hypotension (a drop in blood pressure upon standing), tachycardia (rapid heart rate), and hypertension.[1][2] At higher doses, more severe complications such as ECG changes (e.g., prolongation of QRS and QT intervals), arrhythmias, heart block, and in rare cases, myocardial infarction and stroke have been reported.[1][2][3][4]
Q2: What is the molecular mechanism behind desipramine-induced cardiotoxicity?
A2: The cardiotoxicity of desipramine is primarily attributed to its ability to block several key cardiac ion channels. It is a known inhibitor of the human ether-a-go-go-related gene (hERG) potassium channels, which can lead to a prolonged QT interval and an increased risk of Torsades de Pointes (TdP).[5] Additionally, desipramine can block cardiac sodium channels (Nav1.5), leading to a widening of the QRS complex, and L-type calcium channels.[4][6] These actions alter the cardiac action potential and can create a substrate for arrhythmias.
Q3: What is the recommended therapeutic plasma concentration for desipramine, and at what level do toxic effects become a concern?
A3: The therapeutic range for desipramine is generally considered to be between 150 to 300 ng/mL.[7] Plasma concentrations exceeding 500 ng/mL are often associated with an increased risk of toxic effects, including cardiovascular complications.[7] However, there is significant inter-individual variability in metabolism, so some individuals may experience side effects at lower concentrations.
Q4: How does desipramine's metabolism influence its potential for cardiotoxicity?
A4: Desipramine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active metabolite, 2-hydroxydesipramine.[8] This metabolite may also possess cardiotoxic properties.[8] Genetic variations in CYP2D6 can lead to significant differences in drug metabolism. Individuals who are "poor metabolizers" may have higher plasma concentrations of desipramine, increasing their risk of adverse effects at standard doses.
Q5: What are the key monitoring parameters in preclinical and clinical studies to assess desipramine's cardiovascular safety?
A5: In both preclinical and clinical settings, regular monitoring of the electrocardiogram (ECG) is crucial. Key parameters to observe include the heart rate, PR interval, QRS duration, and the corrected QT (QTc) interval.[2] Blood pressure should also be monitored, especially for signs of orthostatic hypotension.[2] In preclinical animal studies, continuous monitoring using telemetry is the gold standard. For clinical research, therapeutic drug monitoring (TDM) of plasma concentrations is recommended to maintain levels within the therapeutic window.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| Unexpectedly high incidence of QRS widening in animal models. | 1. Desipramine dose is too high. 2. Animal model is a poor metabolizer of desipramine. 3. Interaction with another administered compound. | 1. Perform a dose-range finding study to establish the maximum tolerated dose. 2. Consider using a different animal strain with a known metabolic profile for desipramine. 3. Review all co-administered substances for potential drug-drug interactions. |
| Significant QT prolongation observed at therapeutic plasma concentrations. | 1. Inhibition of hERG potassium channels. 2. Electrolyte imbalances (e.g., hypokalemia, hypomagnesemia). 3. Concurrent administration of other QT-prolonging drugs. | 1. Conduct in vitro patch-clamp studies to quantify the inhibitory effect of desipramine on hERG channels. 2. Ensure electrolyte levels are within the normal range in animal models and human subjects. 3. Carefully review all concomitant medications for their potential to prolong the QT interval. |
| High variability in plasma concentrations despite consistent dosing. | 1. Genetic polymorphism in CYP2D6 leading to variable metabolism. 2. Issues with drug formulation or administration. 3. Non-compliance in clinical studies. | 1. If feasible, genotype subjects for CYP2D6 polymorphisms. 2. Verify the stability and consistency of the drug formulation. Ensure accurate and consistent administration. 3. Implement measures to monitor and encourage compliance in clinical trials. |
| Difficulty in obtaining a stable baseline ECG in telemetered animals. | 1. Inadequate recovery period after surgery. 2. Stress or environmental factors affecting the animals. 3. Technical issues with the telemetry equipment. | 1. Allow for a sufficient acclimatization and recovery period (typically 1-2 weeks) post-implantation of telemetry devices. 2. Ensure a controlled and stable environment for the animals to minimize stress. 3. Check the functionality and calibration of the telemetry system, including transmitters and receivers. |
Quantitative Data Summary
Table 1: Desipramine Plasma Concentrations and Associated Cardiovascular Effects
| Plasma Concentration (ng/mL) | Associated Effects | Reference |
| 150 - 300 | Therapeutic Range | [7] |
| > 500 | Increased risk of toxicity | [7] |
| Varies | Postural hypotension, Tachycardia | [1][2] |
| High Doses | QRS and QT prolongation, Arrhythmias | [1][3][4] |
Table 2: In Vitro Inhibitory Concentrations (IC50) of Desipramine on Cardiac Ion Channels
| Ion Channel | Reported IC50 (µM) | Reference |
| hERG (IKr) | Varies by study, generally in the low micromolar range | [5] |
| Nav1.5 (Peak) | Varies, typically higher than hERG inhibition | [6] |
Signaling Pathways and Experimental Workflows
References
- 1. waters.com [waters.com]
- 2. fda.gov [fda.gov]
- 3. metrionbiosciences.com [metrionbiosciences.com]
- 4. lcms.cz [lcms.cz]
- 5. Mechanisms Underlying the Actions of Antidepressant and Antipsychotic Drugs That Cause Sudden Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solutions for In Vivo Electrophysiology Recordings | ACROBiosystems [acrobiosystems.com]
- 8. go.drugbank.com [go.drugbank.com]
Technical Support Center: Administration of Desipramine in Aged Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in administering desipramine to aged animal models.
Troubleshooting Guides
Question: We are observing a diminished therapeutic effect of desipramine in our aged rat models compared to younger cohorts. What could be the underlying cause?
Answer:
This is a documented phenomenon and can be attributed to several age-related physiological changes. In aged laboratory animals, there is evidence of deficiencies in noradrenergic neurotransmission within the central nervous system.[1] Studies have shown that while desipramine treatment can augment noradrenergic neurotransmission in young rats over several weeks, similar treatment in aged animals may not produce a significant increase.[1] This lack of response is likely not due to differences in drug distribution but may stem from an insensitivity of aged neurons to norepinephrine itself.[1] Therefore, strategies that solely rely on increasing norepinephrine levels through reuptake inhibition might be less effective in older animals.
Question: Our aged mice are exhibiting a higher incidence of adverse effects, such as sedation and cardiovascular issues, at doses that are well-tolerated by younger mice. How should we adjust our protocol?
Answer:
Increased sensitivity to adverse effects in aged animals is a critical consideration. Elderly patients, and by extension, aged animal models, are more susceptible to the anticholinergic and cardiovascular side effects of tricyclic antidepressants like desipramine.[2][3] Age-related changes in metabolism can also lead to higher plasma concentrations of the drug. Specifically, the metabolism of imipramine (the parent compound of desipramine) is slower in older rats, leading to a greater accumulation of desipramine.[4]
Recommended Adjustments:
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Dose Reduction: Initiate dosing at the lower end of the therapeutic range and titrate upwards cautiously based on tolerability and response. A starting dose of 25 mg/kg for rats is often used in studies, but this may need to be reduced in aged animals.[5]
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Close Monitoring: Implement a robust monitoring plan for cardiovascular parameters (e.g., heart rate, blood pressure) and behavioral changes indicative of adverse effects (e.g., excessive sedation, ataxia).
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Pharmacokinetic Analysis: If feasible, conduct pilot pharmacokinetic studies to determine the optimal dose range for your specific aged animal model.
Question: We are seeing significant variability in the response to desipramine within our aged animal cohort. What could be contributing to this?
Answer:
Inter-individual variability is often exacerbated in aged populations. A key factor for desipramine is its metabolism, which is primarily mediated by the cytochrome P450 enzyme CYP2D6.[6][7] Genetic polymorphisms in CYP2D6 can lead to significant differences in drug metabolism, resulting in poor, extensive, or ultra-rapid metabolizer phenotypes.[8] While animal models may not have the same polymorphisms as humans, analogous variations in metabolic enzyme activity exist and can be more pronounced with age.[9] Furthermore, age-related decline in liver function can contribute to this variability.[9]
Frequently Asked Questions (FAQs)
Q1: What are the expected pharmacokinetic changes of desipramine in aged animals compared to young adults?
A1: Aged animals generally exhibit altered pharmacokinetic profiles for desipramine. Studies on the parent compound, imipramine, show that older rats have a slower initial metabolism, leading to higher accumulation of desipramine.[4] While specific data for desipramine in aged vs. young adult rodents is limited, it is reasonable to expect a longer elimination half-life and potentially higher peak plasma concentrations in aged animals at a given dose.
Q2: How does aging affect the neurochemical targets of desipramine?
A2: Aging can alter the expression and function of desipramine's targets. In aged rats, there is a significant decrease in beta and alpha-1 adrenergic receptors in the cerebral cortex, while alpha-2 receptors may remain unchanged.[10] Serotonin (5-HT) receptors and 5-HT uptake sites are also reduced in aged animals.[10] These changes can impact the overall efficacy of desipramine.
Q3: What are the common adverse effects of desipramine to monitor for in aged animals?
A3: Common adverse effects are often linked to desipramine's anticholinergic and cardiovascular properties. In aged animals, be particularly vigilant for:
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Cardiovascular: Postural hypotension, tachycardia, and ECG changes.[3][8]
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Anticholinergic: Dry mouth, constipation, and urinary retention.[8]
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Neurological: Sedation, confusion, and a lowered seizure threshold.[3]
Q4: Are there alternative antidepressants that might be more suitable for aged animal studies?
A4: The choice of antidepressant depends on the specific research question. Selective serotonin reuptake inhibitors (SSRIs) are often considered to have a more favorable side-effect profile compared to tricyclic antidepressants. However, if the study specifically aims to investigate the noradrenergic system, a careful dose-finding study with desipramine in aged animals is recommended.
Data Presentation
Table 1: Comparative Pharmacokinetics of Desipramine's Parent Compound (Imipramine) in Rats of Different Ages
| Parameter | Juvenile Rats | Young Adult Rats | Middle-Aged Rats |
| Desipramine (DMI) Levels in Hypothalamus-Preoptic Area (HPA) | Lower | Higher | Higher |
| Desipramine (DMI) Levels in Serum | Lower | Higher | Higher |
| Initial Metabolism of Imipramine | Faster | Slower | Slower |
Data synthesized from Wilson & Roy (1986). This study used imipramine, and the table reflects the resulting desipramine levels. Older animals showed higher levels of desipramine (DMI) than juvenile animals.[4]
Table 2: Age-Related Changes in Adrenergic and Serotonergic Receptor Density in Rat Cerebral Cortex
| Receptor/Transporter | Young Adult (3 months) | Aged (24 months) |
| Beta-Adrenergic Receptors | Baseline | Significantly Decreased |
| Alpha-1 Adrenergic Receptors | Baseline | Significantly Decreased |
| Alpha-2 Adrenergic Receptors | Baseline | Unchanged |
| 5-HT2 Receptors | Baseline | Reduced |
| 5-HT Uptake Sites | Baseline | Reduced |
Data from Ravizza et al. (1992).[10]
Experimental Protocols
Protocol 1: Chronic Desipramine Administration via Osmotic Minipump in Rats
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Objective: To achieve stable plasma concentrations of desipramine for chronic studies.
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Animals: Young adult (3-4 months) and aged (22-24 months) male Sprague-Dawley rats.
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Drug Preparation: Desipramine hydrochloride is dissolved in sterile saline.
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Procedure:
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Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
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Shave and sterilize the dorsal thoracic region.
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Make a small subcutaneous incision and insert an Alzet osmotic minipump filled with the desipramine solution.
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Suture the incision.
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The minipump will deliver a constant dose of desipramine (e.g., 7.5 mg/kg/day) for a specified period (e.g., 21 days).[11]
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Post-Operative Care: Monitor the animal for signs of pain or infection and provide appropriate care.
Protocol 2: Behavioral Assessment using the Forced Swim Test in Mice
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Objective: To assess antidepressant-like activity of desipramine.
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Animals: Adult male C57BL/6J mice.
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Drug Administration: Desipramine hydrochloride is dissolved in physiological saline and administered via intraperitoneal (i.p.) injection at a volume of 10 ml/kg. Doses can range from 3.2 to 32 mg/kg.[12]
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Procedure:
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Administer desipramine or vehicle 30 minutes before the test.
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Place the mouse in a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
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Record the session for 6 minutes.
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Score the duration of immobility (floating without struggling) during the last 4 minutes of the test.
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Note for Aged Animals: Be mindful of potential motor impairments or fatigue in aged mice that could confound the results. A lower water temperature may also be more stressful for older animals.
Mandatory Visualizations
References
- 1. Desipramine and noradrenergic neurotransmission in aging: failure to respond in aged laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desipramine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Pharmacokinetics of imipramine are affected by age and sex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desipramine, commonly used as a noradrenergic neuroprotectant in 6-OHDA-lesions, leads to local functional changes in the urinary bladder and gastrointestinal tract in healthy rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Difference in desipramine metabolic profile between wild-type and CYP2D6-humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Frontiers | Age-related modifications in CYP-dependent drug metabolism: role of stress [frontiersin.org]
- 10. Age-related changes in rat serotonergic and adrenergic systems and in receptor responsiveness to subchronic desipramine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 12. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Desipramine Bioavailability in Oral Gavage Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the oral bioavailability of desipramine in preclinical oral gavage studies.
Frequently Asked Questions (FAQs)
Q1: What are the main factors limiting the oral bioavailability of desipramine?
A1: The oral bioavailability of desipramine is primarily limited by two key factors:
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Extensive First-Pass Metabolism: Desipramine undergoes significant metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6, before it reaches systemic circulation.[1] This is a major reason for its variable and often low bioavailability.
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P-glycoprotein (P-gp) Efflux: Desipramine is a potential substrate of the P-gp efflux pump located in the intestinal wall. This pump actively transports the drug back into the intestinal lumen, reducing its net absorption.
Q2: What are the common formulation strategies to improve desipramine's oral bioavailability?
A2: Several formulation strategies can be employed to overcome the limitations of desipramine's oral delivery:
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Inhibition of Metabolism and Efflux: Co-administration with inhibitors of CYP2D6 and/or P-gp can significantly increase desipramine's plasma concentrations.
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Solubility Enhancement: As a poorly water-soluble drug, enhancing its solubility can improve its dissolution rate and subsequent absorption. This can be achieved using:
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Cyclodextrins: These molecules can encapsulate desipramine, forming inclusion complexes with increased aqueous solubility.
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Nanoemulsions: These are lipid-based formulations that can dissolve desipramine and present it in a highly dispersed form, facilitating absorption.
-
-
Vehicle Selection: The choice of vehicle for oral gavage is crucial for maintaining desipramine in a solubilized or uniformly suspended state.
Q3: Can you provide a starting point for vehicle selection for desipramine hydrochloride in oral gavage studies?
A3: For desipramine hydrochloride, which is more water-soluble than its free base, an aqueous vehicle is often a good starting point. A common and simple vehicle is a 0.5% methylcellulose (MC) or carboxymethylcellulose (CMC) solution in water, which helps to create a uniform suspension. For poorly soluble forms or to enhance solubility, co-solvents like polyethylene glycol (PEG) 300 or 400 can be used, often in combination with a suspending agent. A 10% sucrose solution has also been used to improve palatability and ease of administration in rats. Always ensure the final formulation is a homogenous solution or a fine, uniform suspension immediately before administration.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of desipramine | Extensive first-pass metabolism by CYP2D6. Efflux by P-glycoprotein in the gut. | 1. Co-administer a CYP2D6 inhibitor: Consider co-gavage with a known CYP2D6 inhibitor. For preclinical studies, a compound like quinidine can be used. 2. Co-administer a P-gp inhibitor: Verapamil has been shown to increase plasma and brain levels of desipramine. A potential starting dose for verapamil in rats is 10 mg/kg, administered orally shortly before desipramine. 3. Use a nanoemulsion formulation: Lipid-based formulations can protect the drug from metabolic enzymes and inhibit P-gp. |
| Precipitation of desipramine in the formulation | Poor solubility of desipramine, especially the free base, in aqueous vehicles. pH of the vehicle. | 1. Adjust the pH: Desipramine hydrochloride is more soluble in acidic to neutral pH. Ensure your vehicle's pH is compatible. 2. Use a co-solvent system: Incorporate a solubilizing agent like PEG 300, PEG 400, or propylene glycol. A common mixture is 10% DMSO, 40% PEG 300, and 50% water. 3. Formulate with cyclodextrins: Encapsulating desipramine in hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly increase its aqueous solubility. 4. Prepare a nanoemulsion: This can keep the lipophilic drug solubilized in the oil phase. |
| Difficulty in administering the formulation due to high viscosity | High concentration of suspending agents (e.g., methylcellulose) or other excipients. | 1. Optimize the concentration of the suspending agent: Use the lowest concentration of methylcellulose or CMC that still provides a stable suspension. 2. Gently warm the formulation: This can temporarily reduce the viscosity of some vehicles. Ensure the temperature is not high enough to degrade the desipramine. 3. Use a larger gauge gavage needle: This can facilitate the administration of more viscous formulations. |
| Inconsistent dosing | Inhomogeneous suspension. Drug adhering to the syringe. | 1. Ensure continuous mixing: Vigorously vortex or stir the suspension immediately before drawing each dose. 2. Use a positive displacement pipette or syringe: This can help ensure accurate dosing of viscous or sticky formulations. 3. Rinse the syringe: If possible with the study design, a small flush with the vehicle after administering the dose can help deliver any remaining drug. |
Data Presentation
The following tables summarize pharmacokinetic data from studies investigating methods to improve desipramine bioavailability.
Table 1: Effect of CYP2D6 Inhibition on Desipramine Pharmacokinetics in Humans
| Treatment | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in AUC |
| Desipramine (50 mg) alone | 19 | 482 | - |
| Desipramine (50 mg) + Terbinafine (CYP2D6 inhibitor) | 36 | 2383 | 4.9 |
| Desipramine (50 mg) + Cinacalcet (CYP2D6 inhibitor) | ~34 (1.8-fold increase) | ~1735 (3.6-fold increase) | 3.6 |
Data compiled from separate studies and presented for comparative purposes.
Table 2: Pharmacokinetic Parameters of Desipramine in Rats Following Oral Administration
| Formulation | Dose (mg/kg) | Cmax (µg/g brain tissue) | Tmax (h) |
| Desipramine in aqueous vehicle | 10 | ~0.5 | 4 |
This table provides baseline pharmacokinetic data in rats for comparison with enhanced formulations. Data is estimated from graphical representations in the cited literature.
Experimental Protocols
Protocol 1: Preparation of a Desipramine Hydrochloride Solution for Oral Gavage
This protocol describes the preparation of a simple aqueous solution of desipramine hydrochloride.
Materials:
-
Desipramine hydrochloride
-
Sterile water for injection or deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
pH meter
Method:
-
Calculate the required amount of desipramine hydrochloride based on the desired concentration and final volume.
-
Add approximately 80% of the final volume of water to a volumetric flask.
-
While stirring, slowly add the weighed desipramine hydrochloride to the water.
-
Continue stirring until the desipramine hydrochloride is completely dissolved. This may take some time. Gentle warming (to no more than 40°C) can be used to aid dissolution, but ensure the solution is cooled to room temperature before final volume adjustment.
-
Check the pH of the solution. Desipramine hydrochloride solutions are typically acidic. If necessary, adjust the pH with dilute HCl or NaOH, but be cautious as significant pH changes can affect solubility and stability.
-
Add water to the final volume and mix thoroughly.
-
Visually inspect the solution for any undissolved particles. If present, continue stirring or sonicate briefly.
-
Store the solution protected from light, and check for any precipitation before each use. It is recommended to prepare fresh solutions for each experiment.
Protocol 2: Preparation of a Desipramine-Cyclodextrin Inclusion Complex Formulation
This protocol outlines the preparation of a desipramine inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.
Materials:
-
Desipramine (free base or hydrochloride salt)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker
-
Freeze-dryer (optional, for solid complex)
Method (Kneading Method):
-
Determine the desired molar ratio of desipramine to HP-β-CD. A 1:1 or 1:2 molar ratio is a common starting point.
-
Weigh the appropriate amounts of desipramine and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of water to form a paste.
-
Add the desipramine to the paste and knead for 30-60 minutes.
-
The resulting paste can be dried under vacuum or freeze-dried to obtain a solid powder.
-
The solid complex can then be dissolved in water or a suitable vehicle for oral gavage. The amount of complex to be dissolved will depend on the desired final concentration of desipramine.
Method (Co-precipitation Method):
-
Dissolve the calculated amount of HP-β-CD in water with stirring.
-
In a separate container, dissolve the desipramine in a small amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the desipramine solution to the aqueous HP-β-CD solution while stirring continuously.
-
Continue stirring for several hours to allow for complex formation.
-
Remove the organic solvent under reduced pressure.
-
The resulting aqueous solution containing the inclusion complex can be used directly for oral gavage, or it can be freeze-dried to obtain a solid complex for later reconstitution.
Protocol 3: Preparation of a Desipramine Nanoemulsion
This protocol provides a general method for preparing an oil-in-water (o/w) nanoemulsion of desipramine using a high-pressure homogenization technique.
Materials:
-
Desipramine (free base is preferred for oil-based formulations)
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant (e.g., Transcutol, ethanol)
-
Deionized water
-
High-pressure homogenizer or sonicator
-
Magnetic stirrer
Method:
-
Oil Phase Preparation: Dissolve the weighed amount of desipramine in the selected oil. Gentle heating and stirring may be required to ensure complete dissolution.
-
Aqueous Phase Preparation: In a separate container, dissolve the surfactant and co-surfactant in deionized water.
-
Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed with a magnetic stirrer. This will form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles and pressure (e.g., 5-10 cycles at 15,000-20,000 psi). Alternatively, sonicate the pre-emulsion using a probe sonicator until a translucent nanoemulsion is formed.
-
Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to ensure it meets the desired specifications.
-
Storage: Store the nanoemulsion in a sealed container, protected from light. Monitor for any signs of instability such as phase separation or creaming.
Visualizations
Caption: Experimental workflow for comparing the bioavailability of different desipramine formulations.
Caption: Troubleshooting logic for addressing low desipramine bioavailability.
Caption: Key pathways affecting desipramine's oral bioavailability.
References
Technical Support Center: Desipramine-Induced Seizures in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with desipramine-induced seizure models in rodents.
Frequently Asked Questions (FAQs)
Q1: What is the expected seizure threshold for desipramine in rats and mice?
A1: The seizure threshold for desipramine can vary depending on the rodent species, strain, and route of administration. High doses are generally required to induce seizures. In rats, intraperitoneal (i.p.) doses of 60-90 mg/kg have been reported to elicit tremors followed by seizures. The lethal dose (LD50) for desipramine has been established at approximately 290 mg/kg for male mice and 320 mg/kg for female rats, providing an upper limit for dosing studies.[1] It is crucial to perform a dose-response study in your specific rodent model to determine the precise seizure threshold.
Q2: My animals are showing inconsistent seizure responses to desipramine. What are the potential causes and solutions?
A2: Inconsistent seizure responses are a common challenge. Several factors can contribute to this variability:
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Genetic Strain Differences: Different strains of mice and rats can have varying sensitivities to convulsant agents. Ensure you are using a consistent and well-characterized strain.
-
Age and Weight: The age and weight of the animals can influence drug metabolism and distribution. Use animals of a consistent age and weight range for all experiments.
-
Drug Administration: The route and speed of administration can impact the peak brain concentration of desipramine. Intraperitoneal (i.p.) and intravenous (i.v.) injections will lead to a more rapid onset of action compared to subcutaneous (s.c.) or oral (p.o.) administration. Ensure consistent administration techniques across all animals.
-
Environmental Factors: Stress from handling, noise, and light can alter an animal's seizure threshold. Acclimate animals to the experimental environment and handling procedures to minimize stress.
-
Drug Stability: Ensure the desipramine solution is properly prepared and stored to maintain its potency.
Q3: What are the underlying mechanisms of desipramine-induced seizures?
A3: Desipramine is a tricyclic antidepressant that primarily acts by inhibiting the reuptake of norepinephrine.[2] At high concentrations, this leads to an excess of norepinephrine in the synapse, which can disrupt the balance between excitatory and inhibitory neurotransmission. The proconvulsant effects are thought to be mediated through the downstream modulation of GABAergic and glutamatergic systems.[3][4] Desipramine has been shown to decrease GABA-stimulated chloride uptake, reducing inhibitory tone.[3] Additionally, alterations in glutamatergic signaling are implicated in the generation of seizures.
Q4: What are the typical electroencephalographic (EEG) patterns observed during desipramine-induced seizures?
A4: Tricyclic antidepressant overdose, including desipramine, is associated with specific EEG abnormalities. These can include generalized slowing, epileptiform discharges such as spikes and sharp waves, and in severe cases, electrographic seizures characterized by rhythmic, high-amplitude discharges. Chronic administration of tricyclic antidepressants has been shown to reduce clonidine-induced EEG synchrony in rats.[5] Monitoring EEG is a valuable tool for objectively quantifying seizure activity and duration.
Troubleshooting Guides
Problem: High Mortality Rate During Seizure Induction
Possible Causes:
-
Dose is too high: The administered dose may be exceeding the seizure threshold and approaching the lethal dose.
-
Rapid Administration: A rapid injection can lead to a dangerously high peak plasma concentration.
-
Animal Health Status: Underlying health issues can increase susceptibility to drug toxicity.
Solutions:
-
Dose Titration: Perform a careful dose-response study to identify the lowest effective dose that consistently induces seizures with minimal mortality.
-
Slower Infusion Rate: If administering intravenously, reduce the infusion rate. For i.p. injections, ensure a consistent and controlled injection speed.
-
Health Screening: Ensure all animals are healthy and free from any underlying conditions before the experiment.
Problem: Seizures are too brief or not generalized
Possible Causes:
-
Dose is too low: The administered dose may be at the lower end of the seizure threshold.
-
Suboptimal Route of Administration: Subcutaneous or oral administration may not achieve a sufficiently high and rapid peak brain concentration.
-
Metabolic Differences: Individual differences in drug metabolism can lead to variable responses.
Solutions:
-
Increase Dose: Gradually increase the dose of desipramine in small increments.
-
Change Route of Administration: Consider using an i.p. or i.v. route for more consistent and rapid effects.
-
Increase Group Size: A larger sample size can help to account for individual variability.
Problem: Difficulty in Terminating Seizures for Post-Ictal Studies
Possible Causes:
-
Ineffective Anticonvulsant: The chosen anticonvulsant or its dose may not be sufficient to control desipramine-induced seizures.
-
Delayed Administration of Anticonvulsant: A delay in administering the anticonvulsant can lead to status epilepticus, which is more difficult to terminate.
Solutions:
-
Use an appropriate anticonvulsant: Benzodiazepines like diazepam and lorazepam, or barbiturates like phenobarbital, are generally effective in controlling chemically-induced seizures.[6][7][8]
-
Optimize Anticonvulsant Dose and Timing: Administer the anticonvulsant promptly at the first sign of a generalized seizure. Refer to the experimental protocols below for recommended dosages.
Data Presentation
Table 1: Desipramine Dosing in Rodent Models
| Species | Route | Dose Range (mg/kg) | Observed Effect | Reference |
| Rat | i.p. | 5, 10, 20 | Antidepressant-like effects | [9] |
| Rat | i.p. | 60 - 90 | Tremors and seizures | [10] |
| Rat | oral | 320 (LD50) | Lethality | [1] |
| Mouse | i.p. | 3.2, 10, 32 | Antidepressant-like effects | |
| Mouse | oral | 290 (LD50) | Lethality | [1] |
Table 2: Anticonvulsant Dosing for Chemically-Induced Seizures in Rodents
| Anticonvulsant | Species | Route | Dose Range (mg/kg) | Reference |
| Diazepam | Rat | i.p. | 3 - 20 | [7][8] |
| Lorazepam | Mouse | i.p. | 0.25 - 1.0 | [11] |
| Phenobarbital | Rat | i.p. | 2 - 4 (initial) | [6] |
| Phenobarbital | Rat | i.p. | 14.2 - 76.6 (ED50) | [12] |
Experimental Protocols
Protocol 1: Desipramine-Induced Seizure Induction in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimation: House animals in a controlled environment for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Desipramine Preparation: Dissolve desipramine hydrochloride in sterile 0.9% saline to the desired concentration.
-
Administration: Administer desipramine via intraperitoneal (i.p.) injection. Start with a dose of 40 mg/kg and gradually increase in subsequent cohorts to determine the seizure threshold.
-
Observation: Immediately after injection, place the animal in an observation chamber. Record the latency to the first seizure, seizure duration, and seizure severity using a standardized scoring system (e.g., Racine scale).
-
EEG Monitoring (Optional): For more precise seizure detection and characterization, implant EEG electrodes over the cortex and hippocampus at least one week prior to the experiment. Record EEG continuously following desipramine administration.
Protocol 2: Anticonvulsant Treatment of Desipramine-Induced Seizures in Rats
-
Induce Seizures: Follow Protocol 1 to induce seizures with a predetermined dose of desipramine.
-
Anticonvulsant Preparation: Prepare a solution of diazepam (e.g., 5 mg/mL) in a suitable vehicle.
-
Administration: At the onset of a generalized tonic-clonic seizure, administer diazepam via i.p. injection at a dose of 5-10 mg/kg.
-
Observation: Monitor the animal for the cessation of seizure activity. Record the time to seizure termination.
-
Post-ictal Monitoring: Continue to observe the animal for any signs of respiratory distress or recurrent seizures.
Mandatory Visualizations
Caption: Signaling pathway of desipramine-induced seizures.
Caption: Experimental workflow for desipramine seizure model.
Caption: Troubleshooting logic for inconsistent seizures.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 3. Imipramine and desipramine decrease the GABA-stimulated chloride uptake, and antigabaergic agents enhance their action in the forced swimming test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The action of antidepressants on the glutamate system: regulation of glutamate release and glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification by tricyclic antidepressants of cortical EEG changes induced by clonidine in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenobarbital – Rat Guide [ratguide.com]
- 7. effect of diazepam intervention on seizure-cluster expression in a rat model of epilepsy [aesnet.org]
- 8. Administration of diazepam during status epilepticus reduces development and severity of epilepsy in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revisiting the antidepressant-like effects of desipramine in male and female adult rats: sex disparities in neurochemical correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 11. Effects of lorazepam treatment for multiple ethanol withdrawals in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenobarbital treatment of status epilepticus in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of desipramine solutions
This technical support center provides guidance on the best practices for the long-term storage of desipramine solutions to ensure their stability and integrity for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for desipramine hydrochloride solutions?
A1: Desipramine hydrochloride solutions should generally be stored at 2-8°C in a tightly sealed container and protected from light.[1][2] For long-term stability, particularly for stock solutions prepared in solvents like methanol or DMSO, storage at -20°C for up to 6 months or -80°C for up to a year is recommended.[3][4] Always refer to the manufacturer's specific instructions if available.
Q2: What solvents are suitable for preparing desipramine stock solutions?
A2: Desipramine hydrochloride is highly soluble in water, ethanol, and chloroform.[1] For research purposes, it is commonly dissolved in methanol or DMSO to prepare stock solutions.[2][3][5][6]
Q3: How stable is desipramine in solution over the long term?
A3: The stability of desipramine solutions is dependent on the storage conditions and the solvent used. In a methanol solution stored at 2-8°C and protected from light, the decomposition of desipramine hydrochloride has been shown to be less than 1% over 36 months.[2] Stock solutions in DMSO are stable for up to one year at -80°C and for six months at -20°C.[3] It is crucial to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[3]
Q4: What are the known degradation pathways for desipramine?
A4: Desipramine is susceptible to degradation, primarily through oxidation.[7] In the body, it is metabolized by CYP2D6 to the active metabolite 2-hydroxydesipramine.[8][9] Under certain conditions, such as in the presence of formaldehyde, desipramine (a secondary amine) can be converted to imipramine (a tertiary amine).[10]
Q5: Should I be concerned about the formation of degradation products in my stored solution?
A5: Yes, the formation of degradation products can impact experimental results. Oxidative degradation is a key concern.[7] If you suspect degradation, it is advisable to use a stability-indicating analytical method, such as HPLC, to assess the purity of your solution.
Q6: Is it necessary to prepare working solutions fresh daily?
A6: For in vivo experiments, it is highly recommended to prepare working solutions freshly and use them on the same day to ensure accurate dosing and reliable results.[3] For in vitro assays, the stability of diluted working solutions may vary, and it is good practice to prepare them fresh from a properly stored stock solution.
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
This could be due to the degradation of the desipramine solution. Follow these steps to troubleshoot the issue.
Caption: Troubleshooting workflow for investigating inconsistent experimental results potentially caused by desipramine solution instability.
Quantitative Stability Data
| Solvent | Storage Temperature | Duration | Stability Outcome |
| Methanol | 2-8°C | 36 months | <1% decomposition.[2] |
| DMSO | -20°C | 6 months | Stable.[3] |
| DMSO | -80°C | 1 year | Stable.[3][4] |
| Serum | 4°C | 48 hours | Relatively stable (3.6-8.3% decrease).[6] |
Experimental Protocols
Protocol: Stability-Indicating Analysis of Desipramine Solution by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of a desipramine solution. Specific parameters may need to be optimized for your equipment and reagents.
-
Objective: To quantify the concentration of desipramine and detect the presence of major degradation products.
-
Materials:
-
Chromatographic Conditions (Example): [7]
-
Mobile Phase: A gradient elution using a mixture of water, acetonitrile, and trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Column: YMC Pack Pro C18
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of desipramine hydrochloride of known concentrations in the mobile phase to create a calibration curve.
-
Sample Preparation: Dilute the stored desipramine solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Interpretation:
-
Identify the desipramine peak based on the retention time of the standard.
-
Quantify the concentration of desipramine in the sample using the calibration curve.
-
Examine the chromatogram for any additional peaks that may indicate degradation products. The appearance of new peaks or a decrease in the area of the main desipramine peak over time suggests degradation.
-
-
Signaling and Degradation Pathways
Desipramine primarily acts by inhibiting the reuptake of norepinephrine at the synaptic cleft. Its major metabolic pathway involves hydroxylation.
References
- 1. Desipramine Hydrochloride Solution Certified Pharmaceutical Grade at Best Price [nacchemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ClinPGx [clinpgx.org]
- 10. Stability of tricyclic antidepressants in formalin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Desipramine Stability in Experimental Buffers
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the degradation of desipramine in common experimental buffers. By following these recommendations, you can ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of desipramine degradation in aqueous buffer solutions?
A1: Desipramine is susceptible to two main degradation pathways in experimental buffers:
-
Photodegradation: Exposure to light, particularly UV radiation, can cause significant degradation of desipramine. This can involve isomerization, hydroxylation, and ring opening of the tricyclic structure[1].
-
Oxidation: Desipramine can be oxidized, a process that can be accelerated by the presence of metal ions, certain enzymes (like peroxidases), or reactive oxygen species[2][3]. Forced degradation studies have shown that desipramine is particularly vulnerable to oxidative stress compared to hydrolysis, photolytic, and thermal stress under tested conditions.
Q2: How does pH affect the stability of desipramine?
A2: pH plays a crucial role in the stability of desipramine. While stable over a range of pH values, extremes in acidity or alkalinity can promote degradation. The rate of photolysis, for instance, is significantly impacted by the pH of the solution[1]. For solutions containing formaldehyde, desipramine shows the highest stability at pH 5, with decreasing stability at pH 7, 9, and is least stable at pH 3 and 11.
Q3: Can the type of buffer I use affect desipramine stability?
A3: Yes, the buffer components can interact with desipramine. In phosphate-buffered saline (PBS), desipramine can form soluble complexes with phosphate ions, which can alter its solubility and potentially its stability. This complex formation is more pronounced at pH values below 3.9 and above the pKa of desipramine.
Q4: How should I prepare and store a stock solution of desipramine?
A4: For maximum stability, desipramine hydrochloride stock solutions should be prepared in high-purity solvents and stored under protected conditions.
-
Solvents: Water, DMSO, and methanol are commonly used for preparing stock solutions. Commercial methanol solutions of desipramine hydrochloride, when stored in an airtight container at 2-8°C and protected from light, show less than 1% decomposition over 36 months.
-
Storage: Stock solutions in DMSO can be stored at -20°C for up to 6 months or at -80°C for up to a year. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q5: Are there any additives that can help stabilize my desipramine working solutions?
A5: Yes, based on the degradation pathways of tricyclic antidepressants, the following additives may be beneficial:
-
Chelating Agents: Since metal ions can catalyze oxidative degradation, adding a chelating agent like EDTA to your buffer can help to sequester trace metal contaminants.
-
Antioxidants: Although direct studies on desipramine are limited, the use of antioxidants could theoretically mitigate oxidative degradation. Desipramine itself has shown some antioxidant properties[4]. N-acetyl-L-cysteine (NAC) has also been noted to have a protective effect in some contexts[5][6]. However, the compatibility and effectiveness of specific antioxidants with desipramine in your experimental system should be validated.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results over time. | Degradation of desipramine in the working solution. | Prepare fresh working solutions daily from a frozen stock. Protect the solution from light at all times. Consider performing a stability test of desipramine in your specific buffer and under your experimental conditions. |
| Lower than expected potency of desipramine. | Degradation due to oxidation or photodegradation. | Prepare buffers with high-purity water to minimize metal ion contamination. Consider adding EDTA to a final concentration of 0.1-1 mM. Ensure all vessels are opaque or wrapped in foil. Work under low-light conditions. |
| Precipitate forms in the buffer. | pH-dependent solubility or interaction with buffer salts. | Check the pH of your final working solution. Desipramine is a weak base and will precipitate at higher pH. In phosphate buffers, a desipramine-phosphate salt may precipitate. If this occurs, consider using a different buffer system like Tris or HEPES. |
Data Summary: Factors Influencing Desipramine Stability
| Factor | Effect on Desipramine | Recommendations | References |
| Light | Major cause of degradation through photolysis. | Store stock and working solutions in the dark (e.g., amber vials, foil-wrapped tubes). Minimize light exposure during experiments. | [1] |
| pH | Stability is pH-dependent; extremes can increase degradation. Photolysis rate is significantly influenced by pH. | Maintain a pH between 5 and 7 for optimal stability in aqueous solutions. Avoid highly acidic or alkaline buffers. | [1] |
| Temperature | While having a minimal effect on photolysis, higher temperatures can accelerate oxidative degradation. | Store stock solutions at -20°C or -80°C. Keep working solutions on ice or at 4°C when not in immediate use. | |
| Oxygen/Oxidizing Agents | Can lead to significant oxidative degradation. | Use degassed buffers for sensitive experiments. Avoid sources of reactive oxygen species. | [2][3] |
| Metal Ions | Can catalyze oxidative degradation. | Prepare buffers with high-purity, metal-free water. Consider adding a chelating agent like EDTA. | |
| Buffer Type | Phosphate can form complexes with desipramine, affecting solubility. | Be aware of potential interactions with phosphate buffers. If issues arise, consider alternative buffers like Tris or HEPES. |
Experimental Protocols
Protocol 1: Preparation of a Desipramine Stock Solution
-
Weighing: Accurately weigh the desired amount of desipramine hydrochloride powder in a fume hood.
-
Dissolution: Dissolve the powder in high-purity DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing.
-
Aliquoting: Dispense the stock solution into small-volume, light-protecting (amber or foil-wrapped) polypropylene tubes.
-
Storage: Store the aliquots at -20°C for short-term (up to 6 months) or -80°C for long-term (up to 1 year) storage.
Protocol 2: Preparation of a Desipramine Working Solution in Aqueous Buffer
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, Tris) using high-purity water. If concerned about metal ion-catalyzed oxidation, add EDTA to a final concentration of 0.1 mM.
-
Dilution: On the day of the experiment, thaw a single aliquot of the desipramine stock solution. Dilute the stock solution to the final desired concentration in your prepared buffer. Mix gently but thoroughly.
-
Light Protection: Keep the working solution protected from light at all times by using an amber container or wrapping the container in aluminum foil.
-
Usage: Use the freshly prepared working solution for your experiment. Avoid storing diluted aqueous solutions for extended periods.
Protocol 3: Stability Assessment of Desipramine in an Experimental Buffer by HPLC
-
Solution Preparation: Prepare a desipramine working solution in your buffer of interest at the concentration you will use in your experiments.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated HPLC method to determine the initial concentration of desipramine.
-
Incubation: Store the working solution under your typical experimental conditions (e.g., room temperature, 37°C, protected from light, exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of desipramine at each time point to the initial peak area to calculate the percentage of desipramine remaining. This will provide a quantitative measure of its stability under your specific conditions.
Visual Guides
Caption: Key degradation pathways for desipramine in experimental solutions.
Caption: Recommended workflow for preparing desipramine solutions.
Caption: Decision guide for selecting and preparing appropriate buffers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and Clinical Evidence of Antioxidant Effects of Antidepressant Agents: Implications for the Pathophysiology of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidants as antidepressants: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Desipramine's Anticholinergic Effects in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the anticholinergic properties of desipramine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the anticholinergic effects of desipramine?
A1: Desipramine, a tricyclic antidepressant, primarily functions as a norepinephrine reuptake inhibitor. However, it also exhibits affinity for muscarinic acetylcholine receptors, acting as an antagonist.[1][2][3][4] This binding activity leads to anticholinergic effects, which can include dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment.[1][3] While desipramine's anticholinergic potency is considered lower than other tricyclic antidepressants like amitriptyline, these effects can still confound research results, particularly in studies involving cognition, memory, and autonomic function.
Q2: Why is it important to control for desipramine's anticholinergic effects in my research?
A2: Controlling for desipramine's anticholinergic effects is crucial for accurately attributing experimental outcomes to its primary mechanism of action (norepinephrine reuptake inhibition). Uncontrolled anticholinergic effects can introduce confounding variables, leading to misinterpretation of data. For instance, in behavioral studies, cognitive impairments may be incorrectly attributed to other mechanisms if the anticholinergic effects are not accounted for.
Q3: What are the common control agents used to mitigate desipramine's anticholinergic effects?
A3: The most common control agents are muscarinic receptor antagonists. The choice of agent depends on whether the goal is to mimic or block central and/or peripheral anticholinergic effects. Key control agents include:
-
Atropine: A non-selective muscarinic antagonist that crosses the blood-brain barrier, inducing both central and peripheral anticholinergic effects.[5][6][7]
-
Scopolamine: Another non-selective muscarinic antagonist that readily crosses the blood-brain barrier and is often used to induce cognitive deficits in animal models.[8][9][10][11]
-
Glycopyrrolate: A quaternary ammonium muscarinic antagonist that does not readily cross the blood-brain barrier, making it an ideal control for peripheral anticholinergic effects without directly impacting central nervous system function.[12][13][14][15][16]
Q4: How do I choose the right control agent for my experiment?
A4: The selection of a control agent depends on your experimental question:
-
To isolate the central effects of desipramine (independent of its anticholinergic action): Co-administer desipramine with a peripherally restricted antagonist like glycopyrrolate . This will counteract the peripheral anticholinergic side effects of desipramine without affecting its central actions.
-
To determine if an observed effect is due to desipramine's anticholinergic properties: Use a central and peripheral muscarinic antagonist like atropine or scopolamine as a positive control. If the effect observed with desipramine is similar to that of atropine or scopolamine, it is likely mediated by its anticholinergic activity.
Data Presentation: Muscarinic Receptor Binding Affinities
The following table summarizes the inhibitory constants (Ki) of desipramine and common anticholinergic control agents at muscarinic acetylcholine receptors (mAChRs). Lower Ki values indicate higher binding affinity.
| Compound | Receptor Subtype(s) | Ki (nM) | Species | Reference(s) |
| Desipramine | Muscarinic (non-selective) | ~100 - 250 | Rat/Human | [17] |
| Atropine | M1, M2, M3, M4, M5 | 1.27 - 3.24 | Human | [18] |
| Muscarinic (non-selective) | ~1 - 20 | Rat | [19][20] | |
| Scopolamine | M1, M2, M3, M4, M5 | 0.34 - 5.3 | Human | |
| Muscarinic (non-selective) | ~1 | N/A | [8] | |
| Glycopyrrolate | M1, M2, M3 | 0.5 - 3.6 | Human | [21][12] |
| Muscarinic (non-selective) | High Affinity | N/A | [15] |
Experimental Protocols
In Vitro: Competitive Radioligand Binding Assay
This protocol determines the affinity of desipramine and control agents for muscarinic receptors.
Objective: To determine the Ki of a test compound for muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB)
-
Unlabeled test compounds (desipramine, atropine, etc.)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test compounds.
-
Incubation: In each well of the 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-180 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled competitor. Fit the data using a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
In Vivo: Behavioral Testing (Morris Water Maze)
This protocol assesses spatial learning and memory, which can be impaired by central anticholinergic effects.
Objective: To evaluate the impact of desipramine and control agents on spatial memory.
Apparatus:
-
A circular pool (120-180 cm in diameter) filled with opaque water.
-
An escape platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase (4-5 days):
-
Place the animal in the water at one of four starting positions.
-
Allow the animal to swim and find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60-90 seconds).
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct multiple trials per day with different starting positions.
-
-
Drug Administration: Administer desipramine, a control agent (e.g., scopolamine), or vehicle according to the experimental design.
-
Probe Trial (Day after last acquisition day):
-
Remove the escape platform from the pool.
-
Place the animal in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis: Compare the latency to find the platform during acquisition and the performance in the probe trial between the different treatment groups.[17]
Troubleshooting Guides
Radioligand Binding Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding | Radioligand concentration is too high. | Use a radioligand concentration at or below the Kd. |
| Insufficient washing. | Increase the number and/or volume of washes. | |
| Hydrophobic interactions of the radioligand. | Add a low concentration of detergent (e.g., 0.01% BSA) to the wash buffer. | |
| Low specific binding | Insufficient receptor concentration. | Increase the amount of membrane protein per well. |
| Degraded radioligand or receptor. | Use fresh reagents and store them properly. | |
| Incorrect buffer conditions (pH, ions). | Optimize the assay buffer composition. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Incomplete filtration or washing. | Ensure the vacuum is applied evenly and for a sufficient duration. |
Behavioral Testing
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in performance | Stress or anxiety in animals. | Handle animals gently and habituate them to the testing room and apparatus. |
| Inconsistent environmental cues. | Ensure visual cues remain constant throughout the experiment. | |
| Differences in motivation. | Control for factors like water temperature and housing conditions. | |
| Floor or ceiling effects | Task is too easy or too difficult. | Adjust task parameters (e.g., platform size, number of training trials). |
| Drug dose is too high or too low. | Conduct a dose-response study to determine the optimal dose. | |
| Drug-induced motor impairments | Sedation or hyperactivity. | Conduct open-field or rotarod tests to assess general motor activity. |
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Khan Academy [khanacademy.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. Frontiers | Anticholinergic burden and behavioral and psychological symptoms in older patients with cognitive impairment [frontiersin.org]
- 14. mmpc.org [mmpc.org]
- 15. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scantox.com [scantox.com]
- 17. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ugobasile.com [ugobasile.com]
Validation & Comparative
Desipramine vs. Fluoxetine: A Comparative Analysis of Their Effects on Adult Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
The complex interplay between antidepressant action and adult neurogenesis continues to be a pivotal area of research in the quest for more effective treatments for depressive disorders. While both tricyclic antidepressants (TCAs) like desipramine and selective serotonin reuptake inhibitors (SSRIs) such as fluoxetine have demonstrated clinical efficacy, their underlying mechanisms and specific impacts on the generation of new neurons in the adult brain, particularly in the hippocampus, exhibit notable differences. This guide provides an objective comparison of the effects of desipramine and fluoxetine on neurogenesis, supported by experimental data, detailed methodologies, and visual representations of the implicated signaling pathways.
Quantitative Comparison of Neurogenic Effects
The direct comparison of desipramine and fluoxetine on adult neurogenesis reveals distinct profiles in their ability to stimulate the proliferation, survival, and differentiation of new neurons. The following tables summarize key quantitative findings from comparative studies.
| Table 1: Effects on Cell Proliferation | |||
| Drug | Animal Model | Dosage | Effect on Proliferation (Marker: BrdU/Ki-67) |
| Desipramine | MRL/MpJ Mice | 5 and 10 mg/kg | Significant increase in hippocampal cell proliferation.[1] |
| C57BL/6J Mice | 5 and 10 mg/kg | No significant alteration in hippocampal cell proliferation.[1] | |
| Juvenile Rats | Not specified | Did not alter the rate of hippocampal neurogenesis.[2][3][4] | |
| Adult Rats | 10 and 20 mg/kg | Did not significantly alter the number of Ki-67+ cells in the hippocampus.[5] | |
| Fluoxetine | MRL/MpJ Mice | 5 and 10 mg/kg | Significant increase in hippocampal cell proliferation.[1] |
| C57BL/6J Mice | 5 and 10 mg/kg | No significant alteration in hippocampal cell proliferation.[1] | |
| Juvenile Rats | Not specified | Significantly altered the basal mitogenic and neurogenic rates in adolescent rats.[2][3][4] | |
| Adult Mice | Not specified | Chronic treatment increases BrdU incorporation in the subgranular zone (SGZ).[6] |
| Table 2: Effects on Cell Survival | |||
| Drug | Animal Model | Dosage | Effect on Survival of New Neurons (Marker: BrdU) |
| Desipramine | MRL/MpJ and C57BL/6J Mice | 5 mg/kg | Did not alter the survival of newly born hippocampal progenitors.[7] |
| Fluoxetine | MRL/MpJ and C57BL/6J Mice | 5 mg/kg | Did not alter the survival of newly born hippocampal progenitors.[7] |
| Table 3: Effects on Neuronal Differentiation | |||
| Drug | Cell/Animal Model | Concentration/Dosage | Effect on Differentiation (Markers: NeuN, DCX, Glial markers) |
| Desipramine | Hippocampus-Derived Adult Neural Stem Cells (in vitro) | 2 µM | Promoted neurogenesis and improved the survival rate of hippocampal neurons.[8] |
| Fluoxetine | Mouse Embryonic Stem Cells (in vitro) | Not specified | Promoted gliogenesis, enhancing the expression of glial marker genes while inhibiting neuronal markers.[9] |
| Human iPSC-derived cortical neurons | 0.1, 1, and 5 µg/mL | Did not robustly alter neuronal morphology (neurite length and branching).[10] | |
| Neural Stem Cells transplanted into rat brains | Not specified | Increased the proportion of NSCs differentiating into neurons.[11] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, this section details the methodologies employed in key comparative experiments.
Chronic Antidepressant Administration and Proliferation/Survival Analysis
A common experimental workflow to assess the effects of chronic antidepressant treatment on neurogenesis involves the following steps:
Animal Models: Studies often utilize mouse strains such as MRL/MpJ and C57BL/6J, or rat strains like Sprague-Dawley.[1][3] The choice of animal model is critical, as demonstrated by the strain-dependent effects on cell proliferation.[1]
Drug Administration: Desipramine and fluoxetine are typically administered daily for a chronic period (e.g., 21-28 days) via intraperitoneal (i.p.) injection or in drinking water.[7][12] Dosages vary between studies but are chosen to be clinically relevant.
Assessment of Neurogenesis:
-
Proliferation: To measure cell proliferation, animals are injected with the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) or tissue is stained for the endogenous proliferation marker Ki-67.[5] BrdU is incorporated into the DNA of dividing cells during the S-phase. For proliferation studies, BrdU is typically administered during the final days of the antidepressant treatment period.[13]
-
Survival: To assess the survival of new cells, BrdU is administered before the start of the chronic antidepressant treatment. The number of BrdU-positive cells is then quantified at the end of the treatment period.[7][13]
-
Differentiation: The phenotype of the newly generated cells is determined by co-labeling BrdU-positive cells with markers for mature neurons (e.g., NeuN) or immature neurons (e.g., Doublecortin - DCX).[14] Glial cell differentiation can be assessed using markers like GFAP for astrocytes.
Quantification: The number of labeled cells is often quantified using stereological methods on brain sections or through flow cytometry for a high-throughput analysis.[15]
Signaling Pathways
The neurogenic effects of desipramine and fluoxetine are mediated by distinct and overlapping signaling pathways.
Fluoxetine's Signaling Cascade
Fluoxetine, as an SSRI, primarily increases synaptic serotonin (5-HT) levels. This elevation in 5-HT influences neurogenesis through various downstream pathways.
Fluoxetine's pro-neurogenic effects are linked to the activation of 5-HT1A receptors, which leads to the inhibition of glycogen synthase kinase-3 beta (GSK-3β) through phosphorylation. This inhibition results in the accumulation and nuclear translocation of β-catenin, a key regulator of gene expression involved in cell proliferation and differentiation. Additionally, both fluoxetine and desipramine can increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in the dentate gyrus, a critical neurotrophin for neuronal survival and plasticity.[1][16]
Desipramine's Signaling Cascade
Desipramine, a TCA, primarily acts by inhibiting the reuptake of norepinephrine (NE). Its effects on neurogenesis appear to be more complex and may be less directly linked to cell proliferation compared to fluoxetine.
Desipramine has been shown to reverse deficits in norepinephrine innervation and restore cellular activity in animal models of depression that are resistant to fluoxetine.[17][18] This suggests a crucial role for noradrenergic plasticity in its therapeutic action. Furthermore, desipramine can activate the expression of the anti-apoptotic protein Bcl-2 in hippocampus-derived adult neural stem cells, thereby inhibiting apoptosis and promoting cell survival.[8] While both drugs can increase BDNF, some evidence suggests that desipramine's antidepressant effects are less dependent on BDNF signaling compared to fluoxetine.[17]
Concluding Remarks
The comparative analysis of desipramine and fluoxetine reveals distinct yet partially overlapping mechanisms of action on adult neurogenesis. Fluoxetine appears to have a more direct and consistent effect on stimulating the proliferation of neural progenitor cells, particularly in certain genetic backgrounds and developmental stages.[1][2][3][4] Its effects on differentiation may be context-dependent, with some evidence suggesting a promotion of gliogenesis.[9]
In contrast, the effects of desipramine on cell proliferation are less consistent across studies, with some showing no significant impact.[1][5] However, desipramine demonstrates a significant role in promoting neuronal survival through anti-apoptotic mechanisms and by restoring noradrenergic innervation.[8][17][18]
For drug development professionals, these findings highlight the importance of considering the specific aspects of neurogenesis (proliferation, survival, or differentiation) that a novel therapeutic agent aims to target. The differential effects of desipramine and fluoxetine also underscore the potential for developing compounds with more targeted actions on either the serotonergic or noradrenergic systems to modulate neurogenesis for the treatment of depression and other neurological disorders. Future research should focus on direct, head-to-head comparisons of these and other antidepressants on all stages of neurogenesis within the same experimental models to provide a more definitive understanding of their unique and shared neurogenic properties.
References
- 1. Chronic treatment with desipramine and fluoxetine modulate BDNF, CaMKKalpha and CaMKKbeta mRNA levels in the hippocampus of transgenic mice expressing antisense RNA against the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for systematic review and meta-analysis of the evidence linking hippocampal neurogenesis to the effects of antidepressants on mood and behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chronic SSRI Treatment, but Not Norepinephrine Reuptake Inhibitor Treatment, Increases Neurogenesis in Juvenile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the antidepressant-like effects of desipramine in male and female adult rats: sex disparities in neurochemical correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SSRIs drug Fluoxetine, but not the noradrenergic tricyclic drug Desipramine, improves memory performance during acute major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Desipramine Activated Bcl-2 Expression and Inhibited Lipopolysaccharide-Induced Apoptosis in Hippocampus-Derived Adult Neural Stem Cells [jstage.jst.go.jp]
- 9. Fluoxetine promotes gliogenesis during neural differentiation in mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fluoxetine regulates the neuronal differentiation of neural stem cells transplanted into rat brains after stroke by increasing the 5HT level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. researchgate.net [researchgate.net]
- 14. Chronic Antidepressant Treatment Increases Neurogenesis in Adult Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow Cytometric Analysis of BrdU Incorporation as a High-Throughput Method for Measuring Adult Neurogenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety-Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Desipramine's Efficacy in Chronic Stress Models: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the tricyclic antidepressant desipramine in preclinical chronic stress models, offering valuable insights for researchers, scientists, and drug development professionals. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a resource for validating the therapeutic potential of desipramine in stress-related affective disorders.
Abstract
Chronic stress is a significant contributing factor to the pathophysiology of depression. Preclinical models that mimic the effects of chronic stress in rodents are crucial for the development and validation of novel antidepressant therapies. Desipramine, a selective norepinephrine reuptake inhibitor, has been extensively studied in these models. This guide synthesizes the available experimental data on the efficacy of desipramine in ameliorating the behavioral and neurobiological consequences of chronic stress, with a particular focus on the Chronic Unpredictable Stress (CUS) and Chronic Restraint Stress (CRS) models. Comparisons with other antidepressant classes, particularly Selective Serotonin Reuptake Inhibitors (SSRIs), are provided to offer a broader perspective on its therapeutic profile.
Comparative Efficacy of Desipramine in Chronic Stress Models
Desipramine has consistently demonstrated efficacy in reversing the deleterious effects of chronic stress across various behavioral paradigms. Its primary mechanism of action, the inhibition of norepinephrine reuptake, is believed to play a crucial role in its antidepressant effects.[1]
Performance in the Chronic Unpredictable Stress (CUS) Model
The CUS model is considered to have high face and construct validity for depression, as it induces a state of anhedonia, a core symptom of the disorder. Anhedonia in rodents is typically assessed by a decrease in preference for a palatable sucrose solution.
Table 1: Effect of Desipramine on Sucrose Preference in Chronically Stressed Rats
| Treatment Group | Sucrose Preference (%) | Reference |
| Non-Stressed + Vehicle | ~90% | [2] |
| Stressed + Vehicle | ~65% | [2] |
| Stressed + Desipramine | Restored to ~90% | [2] |
As indicated in Table 1, chronic unpredictable stress significantly reduces sucrose preference in rats, and chronic treatment with desipramine effectively reverses this deficit, restoring the preference to levels observed in non-stressed animals.[2]
Performance in Cognitive Tasks Following Chronic Stress
Chronic stress is known to impair cognitive functions, particularly those dependent on the prefrontal cortex, such as cognitive flexibility. The Attentional Set-Shifting Task (AST) is a sophisticated behavioral paradigm used to assess this cognitive domain.
Table 2: Effect of Desipramine on Attentional Set-Shifting Performance in Chronically Stressed Rats
| Treatment Group | Performance Measure (e.g., Trials to Criterion on Extra-Dimensional Shift) | Reference |
| Non-Stressed + Vehicle | Baseline Performance | N/A |
| Stressed + Vehicle | Impaired Performance (Increased Trials to Criterion) | N/A |
| Stressed + Desipramine | Restored Performance to Baseline Levels | N/A |
Chronic desipramine treatment has been shown to prevent the cognitive deficits induced by CUS in the AST. This beneficial effect is mediated by the activation of α1-adrenergic receptors in the medial prefrontal cortex.
Comparison with Selective Serotonin Reuptake Inhibitors (SSRIs)
A key aspect of validating an antidepressant's efficacy is to compare it with existing first-line treatments like SSRIs. A study utilizing a genetic mouse model of fluoxetine (an SSRI) resistance provides a direct comparison of the efficacy of desipramine.
Table 3: Comparative Efficacy of Desipramine vs. Fluoxetine in a Model of SSRI-Resistant Depression
| Behavioral Test | Outcome Measure | Fluoxetine-Resistant Mice + Vehicle | Fluoxetine-Resistant Mice + Fluoxetine | Fluoxetine-Resistant Mice + Desipramine | Reference |
| Elevated Plus Maze | Time in Open Arms | Decreased | No significant change | Increased (Reversed anxiety-like behavior) | [3] |
| Forced Swim Test | Immobility Time | Increased | No significant change | Decreased (Reversed depressive-like behavior) | [3] |
| Tail Suspension Test | Immobility Time | Increased | No significant change | Decreased (Reversed depressive-like behavior) | [3] |
These findings suggest that in a model characterized by reduced serotonergic activity and resistance to SSRIs, desipramine, which primarily targets the noradrenergic system, can effectively reverse anxiety- and depression-like behaviors.[3] This highlights the potential of desipramine as a therapeutic option in patient populations that do not respond to SSRIs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Chronic Unpredictable Stress (CUS) Protocol
The CUS protocol involves the sequential and unpredictable application of a variety of mild stressors over a prolonged period (typically 4-8 weeks) to induce a depressive-like state in rodents.
Procedure:
-
Animal Housing: Rats are individually housed to prevent social buffering.
-
Stressor Application: A battery of stressors is applied daily in a random order. Examples of stressors include:
-
Cage Tilt: Tilting the home cage at a 45° angle.
-
Soiled Cage: Introducing a wet bedding substrate.
-
Light/Dark Cycle Reversal: Reversing the normal 12-hour light/dark cycle.
-
Food and Water Deprivation: Withholding food and/or water for a specified period.
-
Forced Swim: Placing the animal in a container of water for a short duration.
-
Restraint Stress: Confining the animal in a small enclosure.
-
-
Duration: The stress regimen is typically maintained for at least 4 weeks to induce a stable anhedonic state.
-
Behavioral Testing: Behavioral assessments, such as the Sucrose Preference Test, are conducted at the end of the stress period to confirm the depressive-like phenotype.
Attentional Set-Shifting Task (AST)
The AST assesses cognitive flexibility in rodents by requiring them to learn and then disregard a rule to obtain a food reward.
Procedure:
-
Apparatus: A testing arena with two digging pots containing different digging media and scents.
-
Habituation and Training: Rats are habituated to the testing arena and trained to dig for a food reward.
-
Discrimination Phases: The task consists of a series of discrimination problems:
-
Simple Discrimination: The rat learns to discriminate between two different digging media.
-
Compound Discrimination: Irrelevant cues (odors) are introduced, and the rat must continue to use the previously learned rule (digging medium).
-
Intra-Dimensional Shift: The rat is presented with new digging media and must apply the same rule (attend to the medium).
-
Extra-Dimensional Shift: The relevant dimension for finding the reward is switched from the digging medium to the odor. This is the key measure of cognitive flexibility.
-
Reversal Learning: The specific rewarded cue within a dimension is reversed.
-
-
Data Collection: The primary measure is the number of trials required to reach a set criterion (e.g., 6 consecutive correct trials) for each phase.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.
Experimental workflow for validating desipramine's efficacy.
Proposed signaling pathway for desipramine's cognitive benefits.
Conclusion
The experimental data robustly supports the efficacy of desipramine in reversing the behavioral deficits induced by chronic stress in preclinical models. Its ability to restore normal reward-seeking behavior, alleviate depressive-like states, and ameliorate cognitive impairments highlights its therapeutic potential. Furthermore, its effectiveness in a model of SSRI resistance suggests that desipramine could be a valuable alternative for patients who do not respond to first-line antidepressant treatments. The detailed experimental protocols and visualized pathways provided in this guide are intended to facilitate further research and drug development efforts in the field of stress-related psychiatric disorders.
References
Reproducibility of Desipramine's Effects on the Norepinephrine Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of desipramine's effects on the norepinephrine transporter (NET) with other selective and non-selective NET inhibitors. The data presented is compiled from multiple studies to offer insights into the reproducibility of these effects. Detailed experimental protocols for key assays are also provided to facilitate the design and execution of similar studies.
Executive Summary
Desipramine, a tricyclic antidepressant, is a potent inhibitor of the norepinephrine transporter. Its effects on NET have been extensively studied, providing a benchmark for the evaluation of other NET inhibitors. This guide presents a comparative analysis of desipramine with other well-characterized NET inhibitors such as atomoxetine, reboxetine, nisoxetine, nortriptyline, and protriptyline. The data, summarized in the following tables, highlights the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from various in vitro studies. While there is variability across different experimental setups, the rank order of potency for these compounds is generally consistent, underscoring the reproducibility of their primary pharmacological action.
Comparative Analysis of NET Inhibitors
The following tables summarize the inhibitory potency of desipramine and its alternatives on the norepinephrine transporter. The data is collated from multiple publications to provide a broader view of the reported values and their variability.
Table 1: Inhibitory Constant (Ki) Values for NET Inhibition
| Compound | Ki (nM) | Species/System | Reference(s) |
| Desipramine | 0.4 - 4.2 | Human/Rat Brain Tissues, Cloned Human NET | [1][2] |
| Atomoxetine | 2.1 - 5.0 | Cloned Human NET | [3] |
| Reboxetine | 1.1 - 10 | Human Cloned NET, Rat Synaptosomes | [4][5] |
| Nisoxetine | 0.25 - 0.8 | Rat Brain, Cloned Human NET | [2] |
| Nortriptyline | 1.8 - 14 | Human/Rat Brain Tissues | [6] |
| Protriptyline | 1.1 - 5.4 | Human/Rat Brain Tissues | [7] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) Values for NET Inhibition
| Compound | IC50 (nM) | Assay Type | Cell Line/Tissue | Reference(s) |
| Desipramine | 4.7 - 23 | [³H]Norepinephrine Uptake | Human Neuroblastoma Cells, Rat Cortical Synaptosomes | [8][9] |
| Atomoxetine | 3.5 - 19 | [³H]Norepinephrine Uptake | HEK293 cells expressing hNET | [10] |
| Reboxetine | 5.1 - 38 | [³H]Norepinephrine Uptake | CHO cells expressing hNET | [5] |
| Nisoxetine | 0.7 - 2.5 | [³H]Norepinephrine Uptake | Rat Cortical Synaptosomes | [2] |
| Nortriptyline | 10 - 50 | [³H]Norepinephrine Uptake | Rat Brain Synaptosomes | [6] |
| Protriptyline | 8 - 45 | [³H]Norepinephrine Uptake | Rat Brain Synaptosomes | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of Desipramine Action on the Norepinephrine Transporter.
Caption: Workflow for a Radioligand Binding Assay to Determine NET Inhibition.
References
- 1. youtube.com [youtube.com]
- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atomoxetine - Wikipedia [en.wikipedia.org]
- 4. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Reboxetine: a selective norepinephrine reuptake inhibitor for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Desipramine and Atomoxetine in Preclinical ADHD Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of desipramine and atomoxetine, two norepinephrine reuptake inhibitors, in the context of preclinical animal models of Attention-Deficit/Hyperactivity Disorder (ADHD). By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to inform research and development efforts in the field of ADHD pharmacotherapy.
Pharmacological Profile: A Tale of Two Noradrenergic Agents
Both desipramine, a tricyclic antidepressant, and atomoxetine, a non-stimulant medication specifically approved for ADHD, primarily exert their therapeutic effects by blocking the norepinephrine transporter (NET). This inhibition leads to increased synaptic concentrations of norepinephrine, particularly in the prefrontal cortex, a brain region crucial for executive functions that are often impaired in ADHD. While sharing this primary mechanism, their selectivity for other monoamine transporters differs, influencing their overall pharmacological profile.
Monoamine Transporter Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of desipramine and atomoxetine for the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). Lower Ki values indicate higher binding affinity.
| Drug | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Dopamine Transporter (DAT) Ki (nM) | Species | Reference |
| Desipramine | 0.8 - 4.7 | 39 - 114 | 2950 - 8900 | Human/Rat | [1] |
| Atomoxetine | 0.8 - 5 | 77 | 1451 | Human/Rat | [1] |
As the data indicates, both drugs exhibit high affinity for NET. However, desipramine shows a moderate affinity for SERT, whereas atomoxetine is more selective for NET over both SERT and DAT.
Neurochemical Effects in the Prefrontal Cortex
Microdialysis studies in rats have demonstrated that both desipramine and atomoxetine increase extracellular levels of norepinephrine and dopamine in the prefrontal cortex. This dual catecholaminergic enhancement in the prefrontal cortex is thought to be a key contributor to their efficacy in treating ADHD symptoms.
| Drug | Norepinephrine Increase (fold) | Dopamine Increase (fold) | Animal Model | Reference |
| Desipramine | ~3 | ~3 | Rat | [2] |
| Atomoxetine | ~3 | ~3 | Rat | [1] |
Electrophysiological Modulation of Prefrontal Cortex Neurons
Both desipramine and atomoxetine have been shown to modulate the firing rate of pyramidal neurons in the prefrontal cortex, a key electrophysiological correlate of their neurochemical effects.
| Drug | Effect on Firing Rate | Animal Model | Reference |
| Desipramine | Increased | Rat | [3] |
| Atomoxetine | Increased | Rat | [4] |
Behavioral Efficacy in ADHD Models
The therapeutic potential of desipramine and atomoxetine has been assessed in various animal models of ADHD, which aim to replicate core behavioral symptoms such as hyperactivity, impulsivity, and inattention.
Impulsivity in the T-Maze Task
A T-maze delayed reward task is often used to assess impulsivity in juvenile rats. In this task, rats choose between a small, immediate reward and a larger, delayed reward. An increase in the choice of the larger, delayed reward is interpreted as a reduction in impulsivity.
| Drug | Effective Dose | Effect on Impulsivity | Animal Model | Reference |
| Desipramine | 8 and 16 mg/kg | Increased choice of large, delayed reward | Juvenile Wistar Rats | [5] |
| Atomoxetine | 1 mg/kg | Increased choice of large, delayed reward | Juvenile Wistar Rats | [5] |
Locomotor Activity in the Open-Field Test
The open-field test is a common method to evaluate locomotor activity and exploratory behavior. In ADHD models like the Spontaneously Hypertensive Rat (SHR), increased locomotor activity is often observed.
While direct comparative studies are limited, a study on the effects of atomoxetine in SHR rats showed a dose-dependent improvement in hyperactivity.[3] Desipramine has also been shown to affect locomotor activity, though its effects can be more complex and dose-dependent.
Experimental Protocols
T-Maze Delayed Reward Task
-
Apparatus: A T-shaped maze with a starting arm and two goal arms.
-
Procedure: Juvenile rats (30-40 days old) are trained to choose between a small, immediate food reward in one arm and a larger food reward delivered after a 30-second delay in the other arm. The positions of the rewards are counterbalanced across trials.
-
Drug Administration: Desipramine (8 and 16 mg/kg) or atomoxetine (1 mg/kg) is administered intraperitoneally before the test session.
-
Measurement: The primary measure is the number of choices for the large, delayed reward over a set number of trials.
Open-Field Test
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a grid of squares.
-
Procedure: A rat is placed in the center of the arena and allowed to freely explore for a defined period (e.g., 5-15 minutes).
-
Drug Administration: The test compound is administered prior to the test session.
-
Measurements:
-
Locomotor Activity: Total distance traveled, number of grid lines crossed.
-
Exploratory Behavior: Rearing frequency (standing on hind legs).
-
Anxiety-like Behavior: Time spent in the center versus the periphery of the arena.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both desipramine and atomoxetine is the inhibition of the norepinephrine transporter (NET). This leads to an accumulation of norepinephrine in the synaptic cleft, enhancing noradrenergic signaling.
References
- 1. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic desipramine and fluoxetine differentially affect extracellular dopamine in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of atomoxetine on hyperactivity in an animal model of attention-deficit/hyperactivity disorder (ADHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psychostimulants and atomoxetine alter the electrophysiological activity of prefrontal cortex neurons, interaction with catecholamine and glutamate NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of atomoxetine, desipramine, d-amphetamine and methylphenidate on impulsivity in juvenile rats, measured in a T-maze procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Desipramine's Antidepressant-Like Effects Across Different Mouse Strains
This guide provides a comprehensive comparison of the antidepressant-like effects of the tricyclic antidepressant desipramine across various mouse strains. The data presented is compiled from peer-reviewed studies and is intended for researchers, scientists, and drug development professionals. This document summarizes key quantitative data in structured tables, details experimental methodologies, and visualizes relevant pathways and workflows to facilitate a deeper understanding of the genetic influences on antidepressant response.
Introduction
Desipramine, a selective norepinephrine reuptake inhibitor (NRI), is a widely used antidepressant in clinical practice and a standard reference drug in preclinical research.[1][2] Animal models, particularly in mice, are crucial for elucidating the neurobiological mechanisms of antidepressants. However, the response to these drugs can vary significantly depending on the genetic background of the animal.[3][4] This guide focuses on the cross-validation of desipramine's effects in different mouse strains, highlighting the importance of strain selection in antidepressant research. The most common assays to evaluate antidepressant efficacy in rodents are the Forced Swim Test (FST) and the Tail Suspension Test (TST), both of which measure a state of "behavioral despair" and its reversal by antidepressant treatment.[5][6]
Comparative Efficacy of Desipramine in Behavioral Tests
The antidepressant-like effects of desipramine are most commonly assessed by measuring the reduction in immobility time in the Forced Swim Test (FST) and Tail Suspension Test (TST). A decrease in immobility is interpreted as a positive antidepressant-like response. The following tables summarize the quantitative data on the effects of desipramine in different mouse strains.
Table 1: Effect of Desipramine on Immobility Time in the Forced Swim Test (FST) Across Different Mouse Strains
| Mouse Strain | Desipramine Dose (mg/kg) | Route of Administration | Effect on Immobility Time | Reference |
| Swiss | 4 - 16 | Not Specified | Decreased | [4][7] |
| C57BL/6J | 3.2, 5, 10, 20, 32 | Intraperitoneal (i.p.) | Decreased (at 3.2, 5, 10, 20 mg/kg), Increased latency to immobility (at 32 mg/kg) | [8][9] |
| DBA/2J | Not Specified | Not Specified | Greater sensitivity compared to other strains | [9] |
| NMRI | Not Specified | Not Specified | No significant effect | [4] |
| cF1ko | Not Specified | In drinking water (chronic) | Significantly reduced | [10] |
| NIH Swiss (Group Housed) | 7.5, 15 | Not Specified | Significant reduction | [11] |
| NIH Swiss (Individually Housed) | Not Specified | Not Specified | No reduction | [11] |
Table 2: Effect of Desipramine on Immobility Time in the Tail Suspension Test (TST) Across Different Mouse Strains
| Mouse Strain | Desipramine Dose (mg/kg) | Route of Administration | Effect on Immobility Time | Reference |
| Swiss | Not Specified | Acute | Decreased, with a greater size-effect than in other strains | [3] |
| C57BL/6J | 5, 10, 20 | Intraperitoneal (i.p.) | Decreased (α2AAR-dependent) | [3][12] |
| NMRI | 30 | Not Specified | Decreased (in high immobility scorers) | [3][13] |
| DBA/2 | Not Specified | Acute | No response | [3] |
| CD1 | 30 | Not Specified | Decreased (only in high immobility scorers) | [13] |
| cF1ko | Not Specified | In drinking water (chronic) | Significantly reduced | [10] |
| NIH Swiss (Group Housed) | 7.5, 15 | Not Specified | Significant reduction | [11] |
| NET-/- | Not Specified | Acute | No further reduction beyond knockout-induced shortening | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the Forced Swim Test and Tail Suspension Test as described in the cited literature.
Forced Swim Test (FST)
The FST induces a state of behavioral despair in rodents by forcing them to swim in an inescapable cylinder of water.[6][15]
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height, 20 cm diameter) is filled with water (e.g., 24-25°C) to a depth where the mouse cannot touch the bottom with its tail or hind limbs (e.g., 15 cm).[8][15]
-
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.[6][8]
-
The entire session is typically videotaped for later analysis.[8]
-
Immobility is defined as the cessation of active behaviors, with the mouse remaining passive and making only minimal movements necessary to keep its head above water.[8]
-
-
Drug Administration: Desipramine or a vehicle control is administered at a specified time before the test (e.g., 30-60 minutes for intraperitoneal injection).[8][11]
-
Data Analysis: The total duration of immobility during the last 4 minutes of the 6-minute test is typically measured.[8] Some studies also measure the latency to the first bout of immobility.[8]
Tail Suspension Test (TST)
The TST is another widely used behavioral despair model that induces a state of immobility by suspending the mouse by its tail.[3][16]
-
Apparatus: A mouse is suspended by its tail from a lever or a ledge, at a height where it cannot escape or touch any surfaces.
-
Procedure:
-
The mouse is suspended for a total of 6 minutes.[16]
-
The movements of the animal are recorded.
-
Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Drug Administration: Similar to the FST, desipramine or a vehicle is administered prior to the test.
-
Data Analysis: The total time the mouse remains immobile during the 6-minute test is quantified.
Mechanism of Action and Signaling Pathways
Desipramine's primary mechanism of action is the inhibition of the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft.[1][2][17] This enhancement of noradrenergic neurotransmission is believed to be a key contributor to its antidepressant effects.[2]
Beyond simple reuptake inhibition, chronic administration of desipramine leads to adaptive changes in the brain, including the down-regulation of β-adrenergic receptors and sensitization of serotonergic receptors.[1] More recent studies have revealed a more complex mechanism involving direct interaction with the α2A-adrenergic receptor (α2AAR). Desipramine acts as an arrestin-biased ligand at the α2AAR, which drives receptor internalization and down-regulation.[18] This effect is dependent on arrestin3 and is implicated in the antidepressant-like behavioral response to desipramine in the FST.[12][18]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 3. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like effects in various mice strains in the forced swimming test - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurology.com [jneurology.com]
- 10. Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice | Journal of Neuroscience [jneurosci.org]
- 11. researchgate.net [researchgate.net]
- 12. Noradrenergic antidepressant responses to desipramine in vivo are reciprocally regulated by arrestin3 and spinophilin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of antidepressant drugs in mice lacking the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Antidepressant Desipramine Is an Arrestin-biased Ligand at the α2A-Adrenergic Receptor Driving Receptor Down-regulation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Desipramine: A Gold Standard Positive Control for Norepinephrine Reuptake Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery targeting the norepinephrine transporter (NET), the identification of potent and selective inhibitors is paramount. A crucial component of any robust screening cascade is the use of a well-characterized positive control to validate assay performance and provide a benchmark for the evaluation of novel compounds. Desipramine, a tricyclic antidepressant, has long been established as a gold standard positive control in norepinephrine reuptake inhibitor (NRI) screening assays due to its high potency and relative selectivity for the NET. This guide provides a comprehensive comparison of desipramine's performance with other NRIs, supported by experimental data and detailed protocols.
Comparative Analysis of Norepinephrine Reuptake Inhibitors
Desipramine's utility as a positive control stems from its consistent and well-documented inhibitory activity against the norepinephrine transporter. The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of desipramine and other commonly used NRIs for the human norepinephrine transporter (hNET), as well as for the serotonin (SERT) and dopamine (DAT) transporters to illustrate selectivity. Lower values indicate higher potency.
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | Selectivity (SERT/NET) | Selectivity (DAT/NET) |
| Desipramine | 4 [1] | 61 [1] | 78720 [1] | 15.25 | 19680 |
| Atomoxetine | 5[2] | 77[2] | 1451[2] | 15.4 | 290.2 |
| Reboxetine | 1.1 | 132 | >10,000 | 120 | >9090 |
| Nisoxetine | 0.8 | 383 | 3800 | 478.75 | 4750 |
Note: Ki and IC50 values can vary between studies depending on the experimental conditions (e.g., cell line, radioligand, temperature). The data presented here are representative values from published literature.
Mechanism of Action: Desipramine's Interaction with the Norepinephrine Transporter
The norepinephrine transporter is a sodium- and chloride-dependent transporter responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter's signaling. Desipramine exerts its inhibitory effect by binding to the transporter protein, thereby blocking the reuptake of norepinephrine and increasing its concentration in the synapse. This leads to enhanced noradrenergic signaling.
Caption: Norepinephrine signaling at the synapse and the inhibitory action of Desipramine.
Experimental Protocols
The following are detailed methodologies for two common in vitro assays used for screening norepinephrine reuptake inhibitors, with desipramine serving as the positive control.
Radioligand Binding Assay using [³H]Nisoxetine
This assay measures the ability of a test compound to compete with a radiolabeled ligand ([³H]nisoxetine) for binding to the norepinephrine transporter.
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET)
-
Cell culture medium and reagents
-
Phosphate Buffered Saline (PBS)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
[³H]Nisoxetine (specific activity ~80-90 Ci/mmol)
-
Desipramine hydrochloride (for non-specific binding and positive control)
-
Test compounds
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Microplate shaker
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-hNET cells to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold Assay Buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh Assay Buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of Assay Buffer (for total binding), 50 µL of a high concentration of desipramine (e.g., 10 µM, for non-specific binding), or 50 µL of test compound at various concentrations.
-
Add 50 µL of [³H]nisoxetine to all wells at a final concentration of ~1-2 nM.
-
Add 100 µL of the cell membrane preparation (typically 10-20 µg of protein per well).
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Desipramine should be run in each assay as a positive control, and its IC50 value should fall within a predetermined acceptable range to validate the assay.
-
[³H]Norepinephrine Uptake Assay
This functional assay measures the inhibition of norepinephrine uptake into cells expressing the NET.
Materials:
-
HEK293 cells stably expressing hNET
-
Cell culture medium and reagents
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, pH 7.4)
-
[³H]Norepinephrine (specific activity ~10-20 Ci/mmol)
-
Desipramine hydrochloride (positive control)
-
Test compounds
-
96-well microplates (poly-D-lysine coated)
-
Scintillation vials and scintillation fluid
-
Microplate shaker
-
Lysis buffer (e.g., 1% SDS)
-
Scintillation counter
Procedure:
-
Cell Culture:
-
Plate HEK293-hNET cells in poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells per well and culture overnight.
-
-
Uptake Assay:
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells for 10-15 minutes at room temperature with 100 µL of KRH buffer containing either vehicle, desipramine (e.g., 10 µM for non-specific uptake), or test compounds at various concentrations.
-
Initiate the uptake by adding 25 µL of [³H]norepinephrine to each well at a final concentration of ~10-20 nM.
-
Incubate the plate at room temperature for 10-15 minutes.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 100 µL of lysis buffer to each well and shaking for 10 minutes.
-
-
Scintillation Counting:
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4-5 mL of scintillation fluid and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake (in the presence of a high concentration of desipramine) from total uptake.
-
Plot the percentage of specific uptake against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
The IC50 of the positive control, desipramine, should be consistent across experiments to ensure assay reliability.
-
Experimental Workflow
The general workflow for screening potential norepinephrine reuptake inhibitors using desipramine as a positive control is outlined below.
Caption: General experimental workflow for in vitro NRI screening.
By consistently employing desipramine as a positive control and adhering to robust experimental protocols, researchers can ensure the quality and reliability of their screening data, leading to the confident identification of promising new norepinephrine reuptake inhibitors.
References
- 1. [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cardiac Effects of Tricyclic Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardiac effects of commonly prescribed tricyclic antidepressants (TCAs). The information presented is based on experimental data from various in vitro and in vivo studies, offering a valuable resource for researchers and professionals in the field of drug development and cardiovascular safety.
Introduction
Tricyclic antidepressants, while effective in treating depression and other conditions, are associated with a range of cardiovascular side effects. These effects are primarily attributed to their impact on cardiac ion channels and the autonomic nervous system. Understanding the comparative cardiac safety profiles of different TCAs is crucial for risk-benefit assessment and the development of safer therapeutic agents.
Comparative Effects on Cardiac Parameters
The following table summarizes the quantitative effects of various tricyclic antidepressants on key cardiac function parameters. The data is compiled from multiple studies to provide a comparative overview.
| Tricyclic Antidepressant | Change in Heart Rate (beats per minute) | QRS Interval Prolongation (milliseconds) | QTc Interval Prolongation (milliseconds) | Negative Inotropic Effect (% decrease in contractility) | Fatal Toxicity Index (FTI) / Overdose Risk |
| Amitriptyline | Increase of ~9 bpm[1] | Widening to ≥100 ms is associated with increased toxicity[2] | Can cause marked prolongation (>500 ms)[2] | Data not consistently reported | High mortality rates in overdose[3] |
| Nortriptyline | Increase of ~21 bpm (compared to fluvoxamine)[4][5] | Can induce significant QRS prolongation[6] | Can cause significant prolongation (35.3 ms increase reported in one study)[7] | Data not consistently reported | Contradictory data on overdose toxicity[8] |
| Doxepin | Increase of 12 bpm (from 69 to 81 bpm)[9] | Correlated with serum concentrations[9] | Prolongation of 22 ms (from 417 to 439 ms) at ~169 mg/day[9] | Data not consistently reported | Lower toxicity in overdose compared to amitriptyline[3] |
| Imipramine | Cardiac slowing at 2.5 microM[10] | Data not consistently reported | Data not consistently reported | Negative inotropic effect at 2.5 microM[10] | High mortality rates in overdose[3] |
| Desipramine | Data not consistently reported | Data not consistently reported | Data not consistently reported | Dose-dependent decrease (27% at 0.4 microM, 49% at 40 microM, 74% at 400 microM)[7] | More likely to result in death from overdose compared to other TCAs[8][11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of TCA effects on cardiac function.
1. In Vitro Assessment of Myocardial Contractility in Feline Papillary Muscle
-
Objective: To determine the direct effects of tricyclic antidepressants on the contractility of cardiac muscle, independent of systemic physiological factors.
-
Methodology:
-
Tissue Preparation: Right ventricular papillary muscles were excised from cats.
-
Experimental Setup: The muscles were suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a 95% O2 / 5% CO2 gas mixture. One end of the muscle was attached to a fixed point, and the other to a force transducer to measure isometric contraction.
-
Stimulation: The muscles were stimulated electrically at a fixed frequency (e.g., 1 Hz) to induce regular contractions.
-
Drug Application: After an equilibration period to achieve a stable baseline, escalating concentrations of the test tricyclic antidepressant (e.g., desipramine, imipramine) were cumulatively added to the organ bath.
-
Data Acquisition: The developed force of contraction was continuously recorded. The percentage change in developed force from baseline was calculated for each drug concentration to quantify the inotropic effect.[7]
-
2. In Vivo Electrophysiological Assessment in Anesthetized Guinea Pigs
-
Objective: To evaluate the effects of tricyclic antidepressants on cardiac conduction and rhythm in a whole-animal model.
-
Methodology:
-
Animal Preparation: Guinea pigs were anesthetized, and surgical procedures were performed to expose the heart and relevant blood vessels for drug administration and monitoring.
-
Drug Administration: A continuous intravenous infusion of the tricyclic antidepressant (e.g., amitriptyline, doxepin, imipramine, nortriptyline) was administered at a constant rate (e.g., 1.0 mg/kg/min) until cardiac arrest.
-
ECG Monitoring: A continuous electrocardiogram (ECG) was recorded throughout the experiment to monitor heart rate and measure the duration of PR, QRS, and QT intervals.
-
Data Analysis: The time to onset of specific ECG changes, such as QRS widening and interval prolongations, was determined for each drug. The survival time of the animals was also recorded as an indicator of overall cardiotoxicity.
-
3. Clinical Evaluation of Cardiac Effects in Patients with Major Depressive Disorder
-
Objective: To assess the cardiac safety of tricyclic antidepressants in a clinical setting.
-
Methodology:
-
Patient Population: Patients diagnosed with major depressive disorder, with or without pre-existing cardiac conditions, were enrolled in the study.
-
Study Design: A double-blind, parallel-group study design was employed, where patients were randomly assigned to receive either a tricyclic antidepressant (e.g., doxepin) or a comparator drug.
-
Dosage: The drug dosage was initiated at a low level and gradually titrated upwards to a therapeutic dose over several weeks.
-
Cardiac Monitoring: 12-lead and signal-averaged ECGs were performed at baseline and at regular intervals throughout the study (e.g., weeks 2, 4, and 6). Heart rate, blood pressure, and ECG intervals (QRS duration, QTc interval) were measured.
-
Data Analysis: Changes in cardiac parameters from baseline were calculated and compared between the treatment groups to determine the effect of the tricyclic antidepressant.[9]
-
Signaling Pathways and Mechanisms of Cardiotoxicity
The primary mechanism of tricyclic antidepressant cardiotoxicity is the blockade of voltage-gated sodium channels in the myocardium. This action slows the rapid upstroke (Phase 0) of the cardiac action potential, leading to conduction delays and an increased risk of arrhythmias.
Caption: TCA-induced sodium channel blockade leading to cardiotoxicity.
Experimental Workflow for In Vitro Myocardial Contractility Assay
The following diagram illustrates the workflow for assessing the inotropic effects of TCAs on isolated cardiac tissue.
Caption: Workflow for in vitro myocardial contractility assessment.
Conclusion
The available evidence indicates that tricyclic antidepressants exhibit varying degrees of cardiotoxicity. Desipramine appears to be the most toxic in overdose, while doxepin may have a relatively better safety profile, although it is not without cardiovascular risks. The primary mechanism of toxicity involves the blockade of myocardial sodium channels, leading to conduction abnormalities. The data and protocols presented in this guide can aid researchers and drug development professionals in making informed decisions regarding the cardiovascular safety of TCAs and in the design of future studies.
References
- 1. New study reveals physical health risks linked to common antidepressants [citizen.digital]
- 2. droracle.ai [droracle.ai]
- 3. clintox.org [clintox.org]
- 4. Antidepressant Side Effects Vary Considerably Between Medications [everydayhealth.com]
- 5. eastleighvoice.co.ke [eastleighvoice.co.ke]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The cardiovascular safety of tricyclic antidepressants in overdose and in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrocardiographic effects of fluoxetine and doxepin in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of imipramine, mianserin and trazodone on the chronotropic, inotropic and coronary vascular responses in the isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Desipramine Increases Death Risk in Patients With Family History of Sudden Cardiac Death, Dysrhythmias [medscape.com]
Validating the Selectivity of Desipramine for the Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT)
Desipramine is a tricyclic antidepressant renowned for its potent and selective inhibition of the norepinephrine transporter (NET), with a comparatively lower affinity for the serotonin transporter (SERT).[1][2][3] This guide provides a comparative analysis of desipramine's binding affinity and functional inhibition of NET versus SERT, supported by established experimental data and detailed methodologies for researchers in neuropharmacology and drug development.
Quantitative Comparison of Desipramine's Affinity for NET and SERT
The selectivity of desipramine is quantified by comparing its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀) for both transporters. A lower value indicates a higher affinity or potency. The data consistently demonstrates desipramine's preference for NET.
| Transporter | Desipramine IC₅₀ (nM) | Reference |
| Norepinephrine Transporter (NET) | 4.2 | [4] |
| Serotonin Transporter (SERT) | 64 | [4] |
| Serotonin Transporter (SERT) | 123 | [5] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Based on these findings, desipramine exhibits approximately 15 to 29 times greater potency for NET than for SERT.
Experimental Protocols
The determination of desipramine's selectivity for NET over SERT is typically achieved through two primary types of in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.
1. Radioligand Binding Assay
This assay measures the affinity of a drug for a specific receptor or transporter by quantifying the displacement of a radioactively labeled ligand that is known to bind to the target.
-
Objective: To determine the inhibition constant (Kᵢ) of desipramine for NET and SERT.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human NET (hNET) or human SERT (hSERT) (e.g., HEK-293 cells).
-
Radioligands: [³H]nisoxetine (for NET) or [³H]citalopram (for SERT).
-
Test compound: Desipramine hydrochloride.
-
Assay buffer (e.g., Tris-HCl with NaCl and KCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membrane preparations expressing either hNET or hSERT are incubated with a fixed concentration of the respective radioligand ([³H]nisoxetine or [³H]citalopram).
-
Varying concentrations of unlabeled desipramine are added to compete with the radioligand for binding to the transporter.
-
To determine non-specific binding, a high concentration of a known inhibitor (e.g., mazindol for NET, imipramine for SERT) is used in a parallel set of experiments.
-
The incubation is carried out at a specific temperature (e.g., 0-4°C) for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC₅₀ value of desipramine, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.
-
2. Neurotransmitter Uptake Inhibition Assay
This functional assay measures a drug's ability to block the transport of a neurotransmitter into a cell.
-
Objective: To determine the IC₅₀ of desipramine for the inhibition of norepinephrine and serotonin uptake.
-
Materials:
-
Procedure:
-
Cells are plated in multi-well plates and allowed to adhere.
-
The cells are pre-incubated with varying concentrations of desipramine for a short period (e.g., 10-20 minutes) at 37°C.
-
A fixed concentration of the radioactively labeled neurotransmitter ([³H]norepinephrine or [³H]serotonin) is added to initiate the uptake reaction.
-
The uptake is allowed to proceed for a defined time (e.g., 10-15 minutes) at 37°C.
-
The reaction is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Alternatively, non-radioactive fluorescence-based kits are available where a fluorescent substrate for the transporters is used, and its uptake is measured with a fluorescence plate reader.[7][8]
-
The concentration of desipramine that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined by analyzing the dose-response curve.
-
Visualizations
Mechanism of Action at the Synapse
Desipramine's primary mechanism of action is the blockade of norepinephrine reuptake by binding to NET on the presynaptic neuron.[9][10] This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. Its effect on SERT is similar but significantly less potent.[10]
Caption: Desipramine's selective inhibition of NET over SERT.
Experimental Workflow for Uptake Inhibition Assay
The following diagram illustrates the key steps in determining the IC₅₀ of desipramine using a neurotransmitter uptake assay.
Caption: Workflow for neurotransmitter uptake inhibition assay.
References
- 1. The Antidepressant Desipramine Is an Arrestin-biased Ligand at the α2A-Adrenergic Receptor Driving Receptor Down-regulation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noradrenergic antidepressant responses to desipramine in vivo are reciprocally regulated by arrestin3 and spinophilin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desipramine - Wikipedia [en.wikipedia.org]
- 4. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 8. diva-portal.org [diva-portal.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
Comparing the neurochemical profiles of desipramine and reboxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the neurochemical profiles of two norepinephrine reuptake inhibitors, desipramine and reboxetine. The information presented is supported by experimental data to assist in research and drug development.
Introduction
Desipramine is a tricyclic antidepressant (TCA) and one of the earliest norepinephrine reuptake inhibitors used in the treatment of depression.[1][2] It is the principal active metabolite of imipramine.[2] Reboxetine is a more recently developed antidepressant and is a selective norepinephrine reuptake inhibitor (NRI), belonging to the morpholine class.[3][4][5] While both drugs target the norepinephrine transporter (NET), their broader pharmacological profiles exhibit significant differences, influencing their therapeutic applications and side-effect profiles.
Mechanism of Action
The primary mechanism of action for both desipramine and reboxetine is the inhibition of the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft.[1][4] This enhancement of noradrenergic neurotransmission is believed to be the primary driver of their antidepressant effects.[1][2]
Desipramine, however, exhibits a wider range of pharmacological actions. In addition to its potent NET inhibition, it also inhibits the serotonin transporter (SERT), albeit to a lesser extent.[2][6] Furthermore, desipramine interacts with several other neurotransmitter receptors, including muscarinic, histaminergic H1, and alpha-1 adrenergic receptors, which contributes to its side-effect profile.[1]
Reboxetine, in contrast, is a highly selective NRI.[3][5] It has a much lower affinity for other monoamine transporters and neurotransmitter receptors, resulting in a more focused pharmacological action and a different side-effect profile compared to TCAs like desipramine.[3][7][8]
Quantitative Comparison of Binding Affinities and Reuptake Inhibition
The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of desipramine and reboxetine for various neurotransmitter transporters and receptors. Lower values indicate higher affinity or potency.
Table 1: Neurotransmitter Transporter Binding Affinities (Ki, nM) and Reuptake Inhibition (IC50, nM)
| Target | Desipramine (Ki, nM) | Reboxetine (Ki, nM) | Desipramine (IC50, nM) | Reboxetine (IC50, nM) |
| Norepinephrine Transporter (NET) | 0.4 - 4.2 | 7.29 - 18 | 4.2 | 8.5 |
| Serotonin Transporter (SERT) | 16 - 64 | >1000 | 64 | 6900 |
| Dopamine Transporter (DAT) | 1600 - 82000 | >10000 | 82000 | 89000 |
Data compiled from multiple sources.[6][7]
Table 2: Receptor Binding Affinities (Ki, nM)
| Receptor | Desipramine (Ki, nM) | Reboxetine (Ki, nM) |
| Muscarinic M1-M5 | 10 - 100 | >1000 |
| Histamine H1 | 1 - 10 | >1000 |
| Alpha-1 Adrenergic | 10 - 100 | >1000 |
| Alpha-2 Adrenergic | 100 - 1000 | >1000 |
| Dopamine D2 | >1000 | >1000 |
Data compiled from multiple sources.[3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
References
- 1. Desipramine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Depramine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Depramine, a tricyclic antidepressant, in a laboratory setting.
This compound, with a molecular formula of C₁₉H₂₂N₂, is classified as harmful if swallowed.[1] Adherence to proper disposal protocols is essential to mitigate risks to personnel and the environment. The following procedures are based on general best practices for laboratory chemical waste and specific hazard information for this compound.
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its associated hazards.
| Property | Information | Reference |
| Molecular Formula | C₁₉H₂₂N₂ | [1] |
| Molecular Weight | 278.4 g/mol | [1] |
| GHS Hazard Statement | H302: Harmful if swallowed | [1] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of pure this compound and contaminated labware.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Disposal of Unused or Waste this compound (Solid)
Unused, expired, or surplus solid this compound must be disposed of as hazardous chemical waste.
Methodology:
-
Container: Place the solid this compound waste in its original container if possible, or in a clearly labeled, sealed, and chemically compatible waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound". Include the approximate quantity and date of disposal.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal by a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.
Disposal of this compound Solutions
Solutions containing this compound should not be disposed of down the drain.
Methodology:
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
Segregation: Do not mix this compound solutions with other incompatible waste streams.
-
Labeling: Clearly label the container with "Hazardous Waste," the name "this compound Solution," the solvent used, and the estimated concentration.
-
Disposal: Arrange for disposal through your institution's hazardous waste management program.
Decontamination and Disposal of Empty Containers and Contaminated Labware
Empty containers and labware (e.g., glassware, spatulas) that have come into contact with this compound must be decontaminated before disposal or reuse.
Methodology:
-
Rinsing: Triple rinse the empty container or labware with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.
-
Rinsate Disposal: The collected rinsate must be disposed of as hazardous liquid waste, following the procedure for this compound solutions.
-
Container Disposal: After triple rinsing, the defaced or empty container can typically be disposed of in the regular laboratory glass or solid waste stream, in accordance with institutional policies.
-
Contaminated Materials: Any materials used for cleaning up spills of this compound (e.g., absorbent pads, wipes) must also be disposed of as solid hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
Caption: Decision workflow for the safe disposal of this compound waste in a laboratory setting.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious research environment. Always consult your institution's specific safety and waste disposal guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
